Tasipimidine Sulfate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1465908-73-9 |
|---|---|
Molecular Formula |
C13H18N2O6S |
Molecular Weight |
330.36 g/mol |
IUPAC Name |
2-(5-methoxy-3,4-dihydro-1H-isochromen-1-yl)-4,5-dihydro-1H-imidazole;sulfuric acid |
InChI |
InChI=1S/C13H16N2O2.H2O4S/c1-16-11-4-2-3-10-9(11)5-8-17-12(10)13-14-6-7-15-13;1-5(2,3)4/h2-4,12H,5-8H2,1H3,(H,14,15);(H2,1,2,3,4) |
InChI Key |
HZWPSPYSMWTZTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CCOC2C3=NCCN3.OS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Tasipimidine Sulfate: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Tasipimidine is a potent and selective α2A-adrenoceptor agonist, a class of compounds known for their sympatholytic effects.[1][2] Developed initially for situational anxiety and fear in canines, its mechanism of action is centered on the modulation of noradrenergic pathways.[1][2] This technical guide provides a comprehensive overview of the molecular and physiological actions of tasipimidine sulfate, detailing its receptor binding profile, downstream signaling cascades, and the experimental methodologies used to elucidate its pharmacological characteristics. The information presented is intended for researchers, scientists, and professionals involved in drug development and discovery.
Core Mechanism of Action: α2A-Adrenoceptor Agonism
Tasipimidine exerts its primary pharmacological effects by acting as a full agonist at the α2A-adrenoceptor subtype.[1][3][4] These receptors are predominantly located presynaptically on noradrenergic neurons.[5] Activation of these Gi/o protein-coupled receptors initiates an intracellular signaling cascade that ultimately suppresses the release of norepinephrine into the synaptic cleft.[5][6] This reduction in noradrenergic neurotransmission in key areas of the central nervous system, such as the locus coeruleus, is believed to be the foundation of its anxiolytic and sedative properties.[1][2]
The selectivity of tasipimidine for the α2A subtype over other α2-adrenoceptor subtypes (α2B and α2C) and α1-adrenoceptors contributes to its specific pharmacological profile.[1][3][4]
Signaling Pathway
The binding of tasipimidine to the α2A-adrenoceptor triggers a conformational change in the receptor, leading to the activation of an associated inhibitory G-protein (Gi/o). This activation results in the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit proceeds to inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6] The reduction in cAMP levels modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately leading to the inhibition of norepinephrine release from the presynaptic neuron.
Receptor Binding and Functional Activity
The affinity and functional potency of tasipimidine at various adrenoceptor subtypes have been characterized through in vitro studies.
Quantitative Data on Receptor Affinity and Potency
| Receptor Subtype | Species | Assay Type | Value | Reference |
| α2A-Adrenoceptor | Human | Functional Agonism | pEC50: 7.57 | [1][3][7] |
| α2B-Adrenoceptor | Human | Functional Agonism | pEC50: 6.00 | [1][3] |
| α2C-Adrenoceptor | Human | Functional Agonism | pEC50: 6.29 | [1][3] |
| α2D-Adrenoceptor | Rodent | Functional Agonism | pEC50: 6.56 | [1][3] |
| α2-Adrenoceptor | Rat | Functional Agonism | EC50: 5.7 nM | [7] |
| α1-Adrenoceptors | Human | Binding Affinity | Low Affinity | [1][3] |
Pharmacokinetics
Pharmacokinetic studies, primarily conducted in canines, have shed light on the absorption, distribution, metabolism, and excretion of tasipimidine.
Pharmacokinetic Parameters of Tasipimidine in Dogs
| Parameter | Condition | Value | Reference |
| Oral Bioavailability | Fasted | ~60% | [1][8][9][10] |
| Time to Maximum Plasma Concentration (Tmax) | Fasted | 0.5 - 1.5 hours | [1][8][9][10] |
| Maximum Plasma Concentration (Cmax) at 30 µg/kg | Fasted | ~5 ng/mL | [1][8][9][10] |
| Tmax | Fed | 0.7 - 6 hours | [1][8][9][10] |
| Cmax at 30 µg/kg | Fed | ~2.6 ng/mL | [1][8][9][10] |
| Volume of Distribution | N/A | 3 L/kg | [8][10] |
| Plasma Protein Binding | In vitro | ~17% | [1][8][10] |
| Total Clearance (after 10 µg/kg i.v.) | N/A | 21 mL/min/kg | [9][10] |
Metabolism of tasipimidine primarily occurs through demethylation and dehydrogenation. The resulting metabolites are significantly less potent than the parent compound.[1][8][10]
In Vivo Pharmacological Effects
Preclinical studies in animal models have demonstrated the physiological and behavioral effects of tasipimidine, which are consistent with its mechanism of action.
-
Anxiolytic Effects: Tasipimidine has been shown to alleviate acute anxiety in dogs, particularly in situations of owner departure.[11][12]
-
Sedative Effects: The compound induces sedation, as evidenced by a reduction in the acoustic startle reflex in rats and decreased spontaneous locomotor activity in mice.[1][3][7]
-
Other Pharmacological Effects: As expected from an α2-adrenoceptor agonist, tasipimidine can also induce dose-dependent analgesia, and reductions in heart rate, blood pressure, and body temperature.[1][2]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of tasipimidine.
In Vitro Receptor Binding and Functional Assays
These assays are crucial for determining the affinity and efficacy of a compound at its target receptor.
Objective: To determine the binding affinity and functional potency of tasipimidine at human α2-adrenoceptor subtypes.
Methodology:
-
Cell Culture and Receptor Expression:
-
Chinese Hamster Ovary (CHO) cells are commonly used for their low endogenous receptor expression.
-
Cells are stably transfected with the cDNA encoding for the human α2A, α2B, or α2C-adrenoceptor subtypes.
-
Transfected cells are cultured in appropriate media until they reach confluence in 96-well plates.[13]
-
-
Radioligand Binding Assay (for Affinity):
-
Whole cells are incubated with a constant concentration of a radiolabeled antagonist (e.g., [3H]-rauwolscine) and varying concentrations of unlabeled tasipimidine.[13]
-
The incubation is carried out at 37°C for a defined period (e.g., 2 hours) to reach equilibrium.[13]
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist.
-
The reaction is terminated by rapid filtration, and the radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The Ki (inhibition constant) is calculated from the IC50 (concentration of tasipimidine that inhibits 50% of radioligand binding) using the Cheng-Prusoff equation.
-
-
Functional Assay (e.g., cAMP Accumulation Assay for Efficacy):
-
Transfected CHO cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Adenylyl cyclase is then stimulated with forskolin.
-
Cells are treated with varying concentrations of tasipimidine.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available kit (e.g., ELISA-based).
-
The EC50 (effective concentration to produce 50% of the maximal response) and the maximal effect (Emax) are determined from the concentration-response curve. The pEC50 is the negative logarithm of the EC50.
-
Spontaneous Locomotor Activity in Mice
This in vivo assay is used to assess the sedative effects of a compound.
Objective: To evaluate the effect of tasipimidine on spontaneous locomotor activity in mice.
Methodology:
-
Animal Acclimation:
-
Male C57BL/6 mice are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Prior to testing, mice are brought to the testing room and allowed to acclimate for at least 30-60 minutes.[7]
-
-
Apparatus:
-
Procedure:
-
Mice are administered tasipimidine or vehicle via the desired route (e.g., subcutaneous or oral).
-
Immediately after administration, each mouse is placed in the center of the open-field arena.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 60 minutes).[14]
-
The arena is cleaned thoroughly between each animal to eliminate olfactory cues.[7]
-
-
Data Analysis:
-
The total distance moved and other relevant parameters are quantified for each treatment group.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the activity levels between the tasipimidine-treated and vehicle-treated groups.
-
Acoustic Startle Reflex in Rats
This test is a measure of sensorimotor reactivity and can be used to assess sedative and anxiolytic properties.
Objective: To determine the effect of tasipimidine on the acoustic startle reflex in rats.
Methodology:
-
Animal Acclimation:
-
Male rats (e.g., Sprague-Dawley) are housed under standard conditions.
-
On the testing day, rats are allowed to acclimate to the testing room.
-
-
Apparatus:
-
The test is performed in a startle chamber that isolates the animal from external noise and vibrations.
-
The chamber is equipped with a speaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.[15]
-
-
Procedure:
-
Rats are administered tasipimidine or vehicle.
-
Each rat is placed in the startle chamber and allowed a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).[3][10]
-
A series of acoustic stimuli (e.g., 120 dB white noise bursts of 40 ms duration) are presented.[3]
-
The startle response (amplitude of the flinch) is recorded for each stimulus presentation.
-
-
Data Analysis:
-
The average startle amplitude is calculated for each animal.
-
The data from the tasipimidine-treated and vehicle-treated groups are compared using appropriate statistical tests (e.g., t-test or ANOVA).
-
Conclusion
This compound is a highly selective α2A-adrenoceptor agonist that exerts its pharmacological effects by reducing noradrenergic neurotransmission. Its well-characterized binding profile, predictable pharmacokinetic properties, and demonstrated in vivo efficacy in modulating arousal and anxiety make it a valuable pharmacological tool and a therapeutic agent in veterinary medicine. The detailed understanding of its mechanism of action, as outlined in this guide, provides a solid foundation for further research and potential clinical applications.
References
- 1. Tasipimidine-the pharmacological profile of a novel orally active selective α2A-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ec.europa.eu [ec.europa.eu]
- 3. The Behavioral Assessment of Sensorimotor Processes in the Mouse: Acoustic Startle, Sensory Gating, Locomotor Activity, Rotarod, and Beam Walking - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Open Field test to assess spontaneous locomotion behavior in parkinsonian mice [protocols.io]
- 5. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Habituation and Prepulse Inhibition of Acoustic Startle in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. Functional assessment of recombinant human alpha(2)-adrenoceptor subtypes with cytosensor microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. va.gov [va.gov]
- 15. MPD: JaxCC1: project protocol [phenome.jax.org]
Tasipimidine Sulfate: A Technical Guide for Situational Anxiety Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of tasipimidine sulfate, a potent and selective alpha-2A adrenoceptor agonist. Primarily developed for the short-term alleviation of situational anxiety and fear in dogs, its targeted mechanism of action presents a valuable subject for broader anxiety research. This guide details its pharmacological profile, experimental protocols from key studies, and quantitative data to support further investigation.
Core Mechanism of Action
Tasipimidine is a potent and selective full agonist of the alpha-2A (α2A) adrenoceptor.[1][2][3] Its primary therapeutic effect stems from its action on presynaptic α2A-adrenoceptors located on noradrenergic neurons, particularly in the locus coeruleus of the brain.[4][5] Activation of these autoreceptors inhibits the release of the neurotransmitter noradrenaline (norepinephrine).[4][6] This reduction in central noradrenergic neurotransmission counteracts the state of hyperarousal and vigilance characteristic of fear and anxiety.[4][5][7] The result is a decrease in the physiological and behavioral signs of anxiety, along with secondary dose-dependent effects such as sedation and analgesia.[4][5][7]
Pharmacodynamic Profile
Tasipimidine demonstrates high selectivity for the human α2A-adrenoceptor subtype over other α2 and α1 subtypes. This selectivity is crucial for its targeted anxiolytic effects while minimizing off-target actions.
Table 1: Adrenoceptor Binding Affinity and Functional Activity
| Receptor Subtype | Assay Type | Species | Value (pEC50) | Efficacy | Reference |
|---|---|---|---|---|---|
| α2A | Functional Agonism | Human | 7.57 | Full Agonist | [2][8][9] |
| α2B | Functional Agonism | Human | 6.00 | Weaker Agonist | [2][8][9] |
| α2C | Functional Agonism | Human | 6.29 | Weaker Agonist | [2][8][9] |
| α2D | Functional Agonism | Rodent | 6.56 | Weaker Agonist | [2][8][9] |
| α1 | Binding Affinity | Human | Low Affinity | Weak Partial Agonist |[2][3][9] |
Pharmacokinetic Data (Canine Model)
Tasipimidine is rapidly absorbed following oral administration in dogs, with systemic exposure increasing in a dose-proportional manner.[4][5]
Table 2: Key Pharmacokinetic Parameters in Fasted Dogs
| Parameter | Value | Dosing Condition | Reference |
|---|---|---|---|
| Bioavailability (Oral) | ~60% | 30 µg/kg | [4][5][7] |
| Time to Max. Concentration (Tmax) | 0.5 - 1.5 hours | 30 µg/kg | [4][5][7] |
| Peak Plasma Concentration (Cmax) | ~5 ng/mL | 30 µg/kg | [4][5][7] |
| Cmax (Fed State) | 2.6 ng/mL | 30 µg/kg | [5][7] |
| Tmax (Fed State) | 0.7 - 6 hours | 30 µg/kg | [5][7] |
| Terminal Half-Life (t½) | ~1.7 hours | Oral | [4][10] |
| Volume of Distribution (Vd) | 3 L/kg | N/A | [4][5][10] |
| Total Clearance | 21 mL/min/kg | 10 µg/kg IV | [4][7][10] |
| Plasma Protein Binding | ~17% | in vitro | [4][5][10] |
| Metabolism | Demethylation & Dehydrogenation | N/A | [5][10] |
| Excretion (Unchanged in Urine) | ~25% | N/A |[4][10] |
Note: Feeding at the time of dosing slows absorption and decreases peak plasma levels, though total plasma exposure (AUC) is comparable between fasted and fed states.[5][7]
Key Experimental Protocols and Efficacy Data
-
Objective: To assess the sedative and arousal-dampening effects of tasipimidine in vivo.[1][2]
-
Methodology:
-
Subjects: Laboratory rats.
-
Procedure: Animals are placed in a startle chamber equipped with a sensor to detect whole-body flinch.
-
Stimulus: A loud, unexpected acoustic stimulus (e.g., a burst of white noise) is presented.
-
Intervention: Tasipimidine is administered subcutaneously at varying doses prior to the test.[2][9]
-
Primary Endpoint: The amplitude of the startle reflex is measured. A reduction in amplitude indicates a sedative or anxiolytic-like effect.[1]
-
-
Results: Tasipimidine was shown to significantly reduce the acoustic startle reflex in rats, confirming its central nervous system activity and arousal-dampening properties.[1][2][9]
A key pilot study evaluated the efficacy of tasipimidine in alleviating acute anxiety associated with owner departure in dogs with a known history of separation anxiety.[11][12]
-
Objective: To assess the efficacy and safety of two doses of tasipimidine oral solution compared to a placebo in client-owned dogs.[11][12][13]
-
Experimental Protocol:
-
Subjects: Twelve clinically healthy, privately-owned dogs with a history of separation anxiety.[11][12][13]
-
Study Design: A double-blind, placebo-controlled, randomized crossover clinical field study.[11][12]
-
Treatment Periods: The study consisted of three 4-day treatment periods, each separated by a 3-day washout period.[12]
-
Interventions: In each period, dogs received one of three treatments in a randomized order:
-
Placebo oral solution
-
Tasipimidine 10 µg/kg oral solution
-
Tasipimidine 30 µg/kg oral solution
-
-
Administration: The assigned treatment was administered once daily, one hour before the owner's departure.[11][12]
-
Primary Endpoints:
-
References
- 1. Tasipimidine|CAS 1465908-70-6|Selective α2A-Adrenoceptor Agonist [benchchem.com]
- 2. Tasipimidine-the pharmacological profile of a novel orally active selective α2A-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tasipimidine - Wikipedia [en.wikipedia.org]
- 4. ec.europa.eu [ec.europa.eu]
- 5. ec.europa.eu [ec.europa.eu]
- 6. domespharma.co.uk [domespharma.co.uk]
- 7. Further information - Tessie 0.3 mg/ml oral solution for dogs [noahcompendium.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. islandscholar.ca [islandscholar.ca]
Tasipimidine Sulfate: A Technical Whitepaper on the Selective α2A-Adrenoceptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tasipimidine is a potent and selective α2A-adrenoceptor agonist that has demonstrated significant efficacy in modulating noradrenergic neurotransmission.[1][2] Developed initially by Orion Corporation, its primary application is the short-term alleviation of situational anxiety and fear in dogs, for which it is approved in the European Union under the brand name Tessie®.[3][4] The active substance, tasipimidine, acts centrally to reduce the overactivation of the noradrenergic system, which is implicated in fear and anxiety responses.[1][2] This document provides a comprehensive technical overview of Tasipimidine Sulfate, including its mechanism of action, pharmacological profile, key experimental data, and methodologies, intended for a scientific audience. Tasipimidine is also under development for the treatment of insomnia in humans and has reached phase 2 clinical trials for this indication.[3]
Mechanism of Action
Tasipimidine exerts its therapeutic effects by acting as a full agonist at the α2A-adrenergic receptor subtype.[3][5][6] These receptors are G-protein coupled receptors (GPCRs) located presynaptically on noradrenergic neurons, particularly in the locus coeruleus of the brainstem.[1][7]
The binding of Tasipimidine to these presynaptic α2A-adrenoceptors initiates an inhibitory signaling cascade:
-
Receptor Activation: Tasipimidine binds to and activates the α2A-adrenoceptor.
-
G-Protein Coupling: The activated receptor couples to an inhibitory G-protein (Gi).
-
Inhibition of Adenylyl Cyclase: The Gi protein inhibits the enzyme adenylyl cyclase.
-
Reduction of cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).
-
Reduced Neurotransmitter Release: The reduction in cAMP levels ultimately inhibits the release of noradrenaline (norepinephrine) from the presynaptic neuron into the synaptic cleft.[1][2]
By decreasing central noradrenergic neurotransmission, Tasipimidine effectively dampens the physiological and behavioral responses to stress, counteracting arousal and mitigating signs of anxiety and fear.[1][2]
Pharmacological Profile
Tasipimidine's pharmacological activity has been characterized through a series of in vitro and in vivo studies. It demonstrates high selectivity for the human α2A-adrenoceptor over other subtypes and other receptor families.[6]
Pharmacodynamics
The functional activity and receptor binding profile of Tasipimidine highlight its potency and selectivity. It acts as a full agonist on human α2A-adrenoceptors, with weaker agonism on other α2 subtypes.[5][6] Its affinity for α1-adrenoceptors is low.[3][5][6]
| Parameter | Receptor Subtype | Species | Value | Citation |
| pEC50 | α2A-adrenoceptor | Human | 7.57 | [6][8][9][10][11][12][13][14] |
| α2B-adrenoceptor | Human | 6.00 | [5][6][10][12] | |
| α2C-adrenoceptor | Human | 6.29 | [5][6][10][12] | |
| α2D-adrenoceptor | Rodent | 6.56 | [5][6][10][12] | |
| EC50 | α2-adrenoceptor | Rat | 5.7 nM | [8][11][13][14] |
Table 1: In Vitro Functional Activity of Tasipimidine.
In addition to its primary anxiolytic effects, Tasipimidine can induce other dose-dependent α2-adrenoceptor-mediated pharmacological effects, including sedation, analgesia, and decreases in heart rate, blood pressure, and body temperature.[1][2]
Pharmacokinetics (Canine Model)
Pharmacokinetic studies in dogs, the primary target species for the approved product, show rapid absorption and moderate oral bioavailability.[1][2][7][15]
| Parameter | Condition | Value | Citation |
| Oral Bioavailability | Fasted | ~60% | [1][2][7][15] |
| Tmax (Time to Peak Plasma Conc.) | Fasted | 0.5 - 1.5 hours | [1][2][7][15] |
| Fed | 0.7 - 6 hours | [1][2][7][15] | |
| Cmax (Peak Plasma Concentration) at 30 µg/kg | Fasted | ~5 ng/mL | [1][2][7][15] |
| Fed | 2.6 ng/mL | [1][2][7][15] | |
| Volume of Distribution (Vd) | - | 3 L/kg | [1][15] |
| Plasma Protein Binding | In vitro | ~17% | [1][15] |
| Total Clearance (after 10 µg/kg IV) | - | 21 mL/min/kg | [1][2] |
| Terminal Half-Life (t½) | Fasted, Oral | ~1.7 hours | [1] |
Table 2: Key Pharmacokinetic Parameters of Tasipimidine in Dogs.
Absorption: Tasipimidine is rapidly absorbed after oral administration in fasted dogs.[1][2] Feeding at the time of dosing slows absorption and decreases peak plasma levels, although the total plasma exposure (AUC) remains comparable.[1][7][15] Distribution: The compound is highly distributed throughout the body and penetrates brain tissue.[1][15] Metabolism: Metabolism occurs primarily via demethylation and dehydrogenation. The resulting metabolites are significantly less potent than the parent compound.[1][7][15] Excretion: Tasipimidine is a highly cleared compound, rapidly eliminated from circulation. Approximately 25% of the dose is excreted unchanged in the urine.[1]
Experimental Protocols and Methodologies
The pharmacological profile of Tasipimidine was established using a range of standard and specialized experimental models.
In Vitro Assays
-
Receptor Binding and Functional Assays: The binding affinity and functional agonism of Tasipimidine were determined using recombinant cell lines (e.g., CHO cells) stably expressing specific human or rodent α-adrenoceptor subtypes (α2A, α2B, α2C, α1A, α1B).[6][12] Functional activity was likely assessed by measuring the inhibition of forskolin-stimulated cAMP production (for α2 receptors) or changes in intracellular calcium concentration ([Ca2+]i) or inositol monophosphate accumulation (for α1 receptors).[6][12]
-
Isolated Tissue Preparations: The rat vas deferens preparation was used to evaluate the functional activity of Tasipimidine on native α2D and α1-adrenoceptors.[5][6]
In Vivo Models
-
Spontaneous Locomotor Activity (Mice): To assess sedative effects, non-habituated mice were administered Tasipimidine via subcutaneous or oral routes.[8][11][14] Activity was measured using automated activity monitors. Doses of 30 µg/kg (s.c.) and higher significantly reduced activity counts.[14]
-
Acoustic Startle Reflex (Rats): The anxiolytic and sedative properties were evaluated by measuring the amplitude of the acoustic startle reflex in rats following subcutaneous administration.[8][11][14] Tasipimidine (300-1000 µg/kg) was shown to reduce the startle reflex amplitude, with an onset of action within 20 minutes.[8][14]
-
Clinical Field Studies (Dogs): A double-blind, placebo-controlled, crossover clinical field study was conducted in privately-owned dogs with a history of separation anxiety.[10][14] Dogs were treated with placebo or Tasipimidine (10 and 30 µg/kg) orally one hour before owner departure. Efficacy was assessed via owner-rated video recordings of anxiety-related behaviors (e.g., vocalization, destructive behavior).[10][14]
Clinical Application and Administration
Tasipimidine is approved for the short-term alleviation of situational anxiety and fear in dogs triggered by noise or owner departure.[4][15]
-
Dosage and Administration: The recommended dose is 0.1 mL/kg (equivalent to 30 µg/kg), administered orally.[15]
-
Timing: The dose should be given approximately one hour before the anticipated anxiety-triggering event.[1][16] Re-dosing can occur after a minimum of 3 hours, with a maximum of 3 doses in a 24-hour period.[15][16]
-
Important Considerations: To ensure optimal absorption, it is recommended not to feed the dog for one hour before and after treatment.[15][16] Concomitant use with other central nervous system depressants is expected to potentiate the effects of Tasipimidine, and dose adjustments may be necessary.[7]
-
Reversal Agent: The effects of Tasipimidine can be reversed by the administration of atipamezole, a specific α2-adrenoceptor antagonist.[7][15]
Safety and Toxicology
In clinical trials and preclinical studies, common adverse reactions are consistent with the α2-agonist class of drugs. These include sedation, somnolence, ataxia, pale mucous membranes, and cardiovascular effects such as a decrease in heart rate and blood pressure.[1] Vomiting and lethargy have also been observed.[15] Higher than recommended doses may induce a more pronounced increase in blood pressure, a decrease in body temperature, and QT prolongation.[15] The safety of Tasipimidine has not been established in pregnant or lactating animals.[1]
Conclusion
This compound is a well-characterized, potent, and selective α2A-adrenoceptor agonist. Its mechanism of action, centered on the targeted reduction of central noradrenergic outflow, provides a rational basis for its use in alleviating situational anxiety and fear. A robust portfolio of in vitro and in vivo data supports its pharmacological profile, demonstrating clear dose-dependent anxiolytic and sedative effects. The pharmacokinetic properties in the canine model are well-defined, allowing for effective and safe clinical application. This technical guide summarizes the core scientific data underpinning Tasipimidine, providing a valuable resource for researchers and drug development professionals in the fields of veterinary and human pharmacology.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. Further information - Tessie 0.3 mg/ml oral solution for dogs [noahcompendium.co.uk]
- 3. Tasipimidine - Wikipedia [en.wikipedia.org]
- 4. Orion Animal Health’s Tessie® (tasipimidine) receives positive CVMP opinion [orionpharma.com]
- 5. Tasipimidine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Tasipimidine-the pharmacological profile of a novel orally active selective α2A-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. ec.europa.eu [ec.europa.eu]
- 16. domespharma.co.uk [domespharma.co.uk]
Tasipimidine Sulfate: A Comprehensive Pharmacological Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Tasipimidine, with developmental code names ODM-105 and ORM-19695, is a novel, orally active, and selective α2A-adrenoceptor agonist.[1][2] It is approved in the European Union for veterinary use under the brand name Tessie® for the short-term alleviation of situational anxiety and fear in dogs triggered by noise or owner departure.[1][3] Tasipimidine has also been investigated for the treatment of insomnia in humans, although its development for this indication has been discontinued following a Phase 2 clinical trial that did not meet its primary endpoint.[4][5][6] This technical guide provides a comprehensive overview of the pharmacological profile of Tasipimidine Sulfate, synthesizing available preclinical and clinical data to inform researchers, scientists, and drug development professionals.
Mechanism of Action
Tasipimidine is a potent and selective full agonist of the human α2A-adrenergic receptor.[1][2] The activation of these presynaptic autoreceptors in the central nervous system, particularly in the locus coeruleus, inhibits the release of norepinephrine.[2][7] This reduction in noradrenergic neurotransmission is the primary mechanism underlying its anxiolytic, sedative, and analgesic effects.[2][7][8]
Signaling Pathway
The binding of Tasipimidine to the α2A-adrenoceptor, a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in a reduction of neuronal firing and neurotransmitter release.
Pharmacodynamics
The pharmacodynamic profile of Tasipimidine is characterized by its high affinity and functional selectivity for the α2A-adrenoceptor subtype.
Receptor Binding and Functional Activity
In vitro studies have demonstrated Tasipimidine's potent and full agonistic activity at the human α2A-adrenoceptor, with weaker agonism at other α2 subtypes and low affinity for α1-adrenoceptors.[1]
| Receptor Subtype | Species | Assay Type | Value | Unit | Reference |
| α2A-Adrenoceptor | Human | Functional Agonism | 7.57 | pEC50 | |
| α2B-Adrenoceptor | Human | Functional Agonism | 6.00 | pEC50 | |
| α2C-Adrenoceptor | Human | Functional Agonism | 6.29 | pEC50 | |
| α2D-Adrenoceptor | Rodent | Functional Agonism | 6.56 | pEC50 | |
| α2-Adrenoceptor | Rat | Functional Agonism | 5.7 | EC50 (nM) | [4] |
| α1-Adrenoceptors | Human | Binding Affinity | Low | - | [1] |
| α1A-Adrenoceptor | Rat | Functional Agonism | Weak Partial Agonist | - | |
| α1B-Adrenoceptor | Rat | Functional Agonism | Weak Partial Agonist | - |
In Vivo Pharmacodynamic Effects
Preclinical and clinical studies have demonstrated the dose-dependent anxiolytic, sedative, and physiological effects of Tasipimidine.
| Effect | Species | Model | Doses | Key Findings | Reference |
| Anxiolysis | Dog | Separation Anxiety | 10 and 30 µg/kg (oral) | Statistically significant reduction in destructive behavior and vocalization at 30 µg/kg. | |
| Sedation | Rat | Acoustic Startle Reflex | 300-1000 µg/kg (s.c.) | Reduced amplitude of the acoustic startle reflex. | [4] |
| Sedation | Mouse | Spontaneous Locomotor Activity | 30-100 µg/kg (s.c.), 3.0 mg/kg (oral) | Significantly reduced locomotor activity. | [4] |
| Physiological Effects | Dog | - | - | Lowering of heart rate, blood pressure, and rectal temperature. | [2] |
| Anesthetic Sparing | Dog | Propofol/Isoflurane Anesthesia | 30 µg/kg (oral) | Reduced propofol dose by 30% and isoflurane MAC by 19%. | [1] |
Pharmacokinetics
The pharmacokinetic profile of Tasipimidine has been most extensively characterized in dogs.
Pharmacokinetic Parameters in Dogs (Oral Administration)
| Parameter | Condition | Value | Unit | Reference |
| Bioavailability | Fasted | ~60 | % | [7] |
| Cmax (30 µg/kg) | Fasted | ~5 | ng/mL | [7] |
| Tmax | Fasted | 0.5 - 1.5 | hours | [7] |
| Cmax (30 µg/kg) | Fed | 2.6 | ng/mL | [2] |
| Tmax | Fed | 0.7 - 6 | hours | [2] |
| Plasma Protein Binding | - | ~17 | % | [7] |
| Volume of Distribution | - | 3 | L/kg | [7] |
| Total Clearance (10 µg/kg i.v.) | - | 21 | mL/min/kg | [7] |
| Terminal Half-life | Fasted | 1.7 | hours | [7] |
Metabolism and Excretion: Tasipimidine is primarily metabolized through demethylation and dehydrogenation.[7] The parent compound is rapidly eliminated, with approximately 25% excreted unchanged in the urine.[7] The circulating metabolites are significantly less potent than Tasipimidine.[7]
Pharmacokinetics in Other Species
Pharmacokinetic data in rodents indicate that the oral bioavailability of Tasipimidine is limited, particularly in rats.[1]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections summarize the methodologies employed in key studies of Tasipimidine.
In Vitro Receptor Functional Assays
-
Objective: To determine the functional activity (agonism) of Tasipimidine at various adrenoceptor subtypes.
-
Methodology:
-
Cell Lines: Use of recombinant cell lines (e.g., CHO cells) stably expressing the human α2A, α2B, and α2C, and rodent α2D adrenoceptors.
-
Assay Principle: Measurement of a downstream signaling event following receptor activation. A common method is the measurement of intracellular calcium mobilization using a fluorescent dye (e.g., in CHO cells co-expressing Gα15) or changes in cAMP levels.
-
Procedure:
-
Cells are cultured to an appropriate density in microtiter plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye or incubated with reagents for cAMP measurement.
-
A baseline reading is taken.
-
Tasipimidine is added at various concentrations.
-
The change in fluorescence or cAMP levels is measured over time.
-
-
Data Analysis: Concentration-response curves are generated, and pEC50 values are calculated using non-linear regression.
-
In Vivo Behavioral Assessments
-
Acoustic Startle Reflex in Rats:
-
Objective: To assess the sedative effects of Tasipimidine.
-
Apparatus: A startle chamber equipped with a speaker to deliver an acoustic stimulus and a sensor to measure the whole-body startle response.
-
Procedure:
-
Rats are acclimated to the startle chambers.
-
A baseline startle response is measured by presenting a series of loud, brief acoustic stimuli.
-
Tasipimidine or vehicle is administered (e.g., subcutaneously).
-
The startle response to the same acoustic stimuli is measured at various time points after dosing.
-
-
Data Analysis: The amplitude of the startle response is compared between the Tasipimidine-treated and vehicle-treated groups.
-
-
Spontaneous Locomotor Activity in Mice:
-
Objective: To evaluate the sedative and hypolocomotor effects of Tasipimidine.
-
Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).
-
Procedure:
-
Mice are habituated to the testing room.
-
Tasipimidine or vehicle is administered (e.g., subcutaneously or orally).
-
Mice are placed individually into the open-field arenas.
-
Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration.
-
-
Data Analysis: The total locomotor activity is compared between the treatment groups.
-
Workflow for Preclinical Evaluation
The preclinical evaluation of a compound like Tasipimidine typically follows a structured workflow from in vitro characterization to in vivo efficacy and safety studies.
Clinical Development and Future Directions
While Tasipimidine has found a clinical application in veterinary medicine for canine anxiety, its development for human insomnia has been halted.[5][6] The discontinuation was due to a lack of efficacy in a Phase 2 trial, where it did not significantly improve sleep onset or duration compared to placebo.[5] Despite this, the compound was reported to be well-tolerated.[5]
The selective α2A-adrenoceptor agonist mechanism remains a target of interest for conditions characterized by sympathetic overactivity. Future research could explore the potential of Tasipimidine or similar compounds in other therapeutic areas, such as other anxiety disorders, or as an adjunct in anesthesia.
Conclusion
Tasipimidine is a well-characterized, potent, and selective α2A-adrenoceptor agonist with demonstrated anxiolytic and sedative properties in preclinical models and in its approved veterinary indication. Its pharmacological profile is defined by its high affinity and functional selectivity for the α2A subtype, leading to a reduction in central noradrenergic outflow. While its development for human insomnia was not successful, the comprehensive data available on its pharmacology, pharmacokinetics, and pharmacodynamics provide a valuable foundation for further research into the therapeutic potential of selective α2A-adrenoceptor agonists.
References
- 1. medicines.health.europa.eu [medicines.health.europa.eu]
- 2. Tessie | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Tasipimidine | C13H16N2O2 | CID 71767208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Veterinary medicines European public assessment report (EPAR): Tessie, tasipimidine, Status: Authorised | European Federation of Internal Medicine [efim.org]
- 5. Frontiers | Use of real-world data as pivotal evidence in veterinary regulatory applications [frontiersin.org]
- 6. Tezspire | European Medicines Agency (EMA) [ema.europa.eu]
- 7. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 8. ec.europa.eu [ec.europa.eu]
Tasipimidine Sulfate: A Technical Guide to Central Noradrenergic Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of tasipimidine sulfate, a potent and selective alpha-2A (α2A) adrenoceptor agonist. It details the compound's mechanism of action, pharmacodynamic and pharmacokinetic profiles, and the experimental methodologies used to characterize its effects. Tasipimidine's primary therapeutic action is achieved through the modulation of the central noradrenergic pathway, making it a significant compound for managing conditions related to stress, anxiety, and arousal.
Mechanism of Action: Targeting the Central Noradrenergic System
Tasipimidine exerts its pharmacological effects by acting as a full agonist at the α2A-adrenergic receptor subtype.[1][2] The central noradrenergic system, with its primary nucleus in the locus coeruleus, is a key regulator of arousal, attention, and the "fight or flight" stress response.[3] Over-activation of this system, leading to increased release of norepinephrine (noradrenaline), is associated with anxiety and fear.[4][5][6]
Tasipimidine targets presynaptic α2A-autoreceptors located on noradrenergic neurons.[4][7] Activation of these G protein-coupled receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This reduction in cAMP suppresses the further release of norepinephrine into the synaptic cleft, effectively dampening the overactive noradrenergic neurotransmission.[4][5][8] By decreasing this central noradrenergic outflow, tasipimidine produces anxiolytic, sedative, and analgesic effects.[4][9]
Pharmacodynamic Profile
Tasipimidine is characterized by its high selectivity and full agonism for the human α2A-adrenoceptor, with significantly weaker activity at the α2B and α2C subtypes.[1][10] This selectivity is crucial as the α2A subtype is known to mediate most of the desired anxiolytic and sedative effects.[6] The compound displays low affinity for α1-adrenoceptors.[1][10]
| Receptor Subtype | Species | Assay Type | Value | Reference |
| α2A-Adrenoceptor | Human | Functional Agonism (pEC50) | 7.57 | [1][10][11] |
| α2B-Adrenoceptor | Human | Functional Agonism (pEC50) | 6.00 | [1][10] |
| α2C-Adrenoceptor | Human | Functional Agonism (pEC50) | 6.29 | [1][10] |
| α2D-Adrenoceptor | Rodent | Functional Agonism (pEC50) | 6.56 | [1][10] |
| α2-Adrenoceptor | Rat | Functional Agonism (EC50) | 5.7 nM | [11] |
| α1-Adrenoceptors | Human | Binding Affinity | Low | [1][10] |
| α1A & α1B-Adrenoceptors | Rat | Functional Assay | Weak Partial Agonist | [1][10] |
Pharmacokinetic Profile
Pharmacokinetic studies, primarily conducted in dogs, demonstrate that tasipimidine is rapidly absorbed after oral administration, especially in a fasted state.[4][5] It is a highly cleared compound with a relatively short half-life.[4]
| Parameter | Condition | Value | Reference |
| Oral Bioavailability | Fasted | ~60% | [4][5] |
| Time to Max. Concentration (Tmax) | Fasted (30 µg/kg) | 0.5 - 1.5 hours | [4][5] |
| Max. Plasma Concentration (Cmax) | Fasted (30 µg/kg) | ~5 ng/ml | [4][5] |
| Cmax | Fed (30 µg/kg) | 2.6 ng/ml | [5] |
| Tmax | Fed (30 µg/kg) | 0.7 - 6 hours | [5] |
| Plasma Protein Binding | In Vitro | ~17% | [4] |
| Volume of Distribution (Vd) | N/A | 3 L/kg | [4] |
| Total Clearance (IV) | 10 µg/kg dose | 21 ml/min/kg | [4][5] |
| Terminal Half-Life (t½) | Fasted | ~1.7 hours | [4] |
| Unchanged in Urine | N/A | 25% | [4] |
Experimental Protocols
The characterization of tasipimidine involved a series of standardized in vitro and in vivo experimental models.
-
Objective: To determine the functional agonism of tasipimidine at specific human α2-adrenoceptor subtypes.
-
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells, recombinantly expressing individual human α2A, α2B, or α2C-adrenoceptor subtypes, are cultured under standard conditions.
-
Assay Preparation: Cells are harvested and seeded into multi-well plates. Prior to the assay, the cells are incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulation: Cells are stimulated with forskolin to increase intracellular cAMP levels.
-
Compound Addition: Tasipimidine is added at varying concentrations to the cells, concurrently with forskolin.
-
Incubation: The plates are incubated for a defined period (e.g., 30 minutes) at 37°C to allow for receptor binding and downstream signaling.
-
Detection: Following incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often based on homogenous time-resolved fluorescence (HTRF) or similar detection technology.
-
Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation is plotted against the tasipimidine concentration. A dose-response curve is generated to calculate the pEC50 value, which represents the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal possible effect.
-
-
Objective: To assess the sedative and anxiolytic-like effects of tasipimidine by measuring its ability to inhibit a startle reflex.[1][11]
-
Methodology:
-
Animals: Male Sprague-Dawley or Wistar rats are used and acclimated to the testing environment.
-
Apparatus: A startle chamber equipped with a sensor to detect whole-body flinch and a speaker to deliver acoustic stimuli is used. The chamber is placed in a sound-attenuated cubicle.
-
Dosing: Animals are administered tasipimidine (e.g., 300-1000 µg/kg) or vehicle via subcutaneous injection.[11]
-
Test Procedure: After a set pre-treatment time (e.g., 20-60 minutes), each rat is placed in the startle chamber for an acclimation period with background white noise.[11] A series of high-intensity acoustic stimuli (e.g., 120 dB tones) are presented, and the amplitude of the resulting startle reflex is recorded.
-
Data Analysis: The mean startle amplitude for each animal is calculated. The data is analyzed using ANOVA to compare the effects of different doses of tasipimidine against the vehicle control group. A significant reduction in startle amplitude indicates a sedative or anxiolytic effect.[11]
-
-
Objective: To evaluate the efficacy of tasipimidine in alleviating signs of acute anxiety related to owner departure in client-owned dogs.[12][13]
-
Methodology:
-
Study Design: A double-blind, placebo-controlled, crossover clinical field study is employed.[13]
-
Subjects: Clinically healthy, privately-owned dogs with a documented history of separation anxiety are enrolled.[13]
-
Treatment Periods: The study consists of multiple treatment periods (e.g., three 4-day periods), each separated by a washout period (e.g., 3 days). In a randomized order, each dog receives placebo, low-dose tasipimidine (e.g., 10 µg/kg), and high-dose tasipimidine (e.g., 30 µg/kg).[13]
-
Administration: The study treatment (oral solution) is administered by the owner once daily, approximately one hour before a planned departure.[13]
-
Data Collection: The owner video-records the dog's behavior during the absence. Owners also complete questionnaires to score the severity of anxiety-related behaviors (e.g., vocalization, destructive behavior) and the dog's level of alertness.[12][13]
-
Data Analysis: The primary endpoint is the owner's overall assessment of the treatment's effect. Secondary endpoints include scores for specific behaviors. Statistical analysis (e.g., generalized linear mixed models) is used to compare the effects of each tasipimidine dose to placebo.[6][12]
-
Summary of Preclinical and Clinical Effects
Tasipimidine has demonstrated clear dose-dependent pharmacological effects consistent with its mechanism of action. These effects have been validated in both laboratory animal models and clinical trials in dogs. The compound is under development for human use in treating insomnia and other psychiatric disorders.[2][14]
| Effect Category | Specific Effect | Dose/Model | Finding | Reference |
| Anxiolytic | Reduced destructive behavior | 30 µg/kg in dogs | Statistically significant reduction (p=0.006) | [6][12][13] |
| Reduced vocalization | 30 µg/kg in dogs | Statistically significant reduction (p=0.036) | [6][12][13] | |
| Positive owner rating | 30 µg/kg in dogs | Owners rated effect more positively vs. placebo (OR 5.40) | [6][12][13] | |
| Sedative | Reduced acoustic startle reflex | 300-1000 µg/kg (SC) in rats | Significant reduction in startle amplitude | [1][11] |
| Decreased locomotor activity | ≥30 µg/kg (SC) in mice | Significant reduction in activity | [11][15] | |
| Physiological | Decreased heart rate | Anesthetic premedication in dogs | 20-30% reduction | [16][17] |
| Decreased blood pressure | Anesthetic premedication in dogs | 10-15% reduction in MAP | [16][17] | |
| Lowered body temperature | Preclinical studies | Observed dose-dependent effect | [4] |
Conclusion
This compound is a highly selective α2A-adrenoceptor agonist that effectively modulates the central noradrenergic system. By inhibiting presynaptic norepinephrine release, it produces robust anxiolytic and sedative effects. Its pharmacological and pharmacokinetic profiles have been well-characterized through a range of standard preclinical and clinical methodologies. Currently approved for veterinary use in dogs for situational anxiety, its targeted mechanism of action holds potential for therapeutic applications in human medicine for disorders involving central noradrenergic overactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Tasipimidine - Wikipedia [en.wikipedia.org]
- 3. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ec.europa.eu [ec.europa.eu]
- 5. Further information - Tessie 0.3 mg/ml oral solution for dogs [noahcompendium.co.uk]
- 6. islandscholar.ca [islandscholar.ca]
- 7. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. pure.psu.edu [pure.psu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Tasipimidine-the pharmacological profile of a novel orally active selective α2A-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Tasipimidine by Orion for Unspecified Psychiatric Disorders: Likelihood of Approval [pharmaceutical-technology.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Tasipimidine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 17. Effects of tasipimidine premedication with and without methadone and dexmedetomidine on cardiovascular variables during propofol-isoflurane anaesthesia in Beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Anxiolytic Potential of Tasipimidine Sulfate: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anxiolytic properties of Tasipimidine Sulfate, a selective alpha-2A adrenoceptor agonist. The document synthesizes preclinical and clinical data, details experimental methodologies, and visualizes key biological pathways and experimental workflows to support further research and development in the field of anxiety therapeutics.
Core Mechanism of Action
Tasipimidine exerts its anxiolytic effects by acting as a potent and selective agonist at alpha-2A adrenoceptors within the central nervous system.[1][2] This agonism at presynaptic autoreceptors in the locus coeruleus inhibits the release of norepinephrine (noradrenaline).[3][4] The subsequent reduction in noradrenergic neurotransmission is believed to be the primary mechanism for the observed calming and anxiolytic effects, as overactivation of these pathways is associated with fear and anxiety responses.[3][4] Beyond its anxiolytic properties, this mechanism also contributes to other dose-dependent pharmacological effects, including sedation, analgesia, and a decrease in heart rate and blood pressure.[3]
Signaling Pathway
The binding of Tasipimidine to the α2A-adrenoceptor initiates a G-protein coupled signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and ultimately a reduction in the release of norepinephrine from the presynaptic neuron.
Pharmacokinetic Profile
Studies in canines have demonstrated that Tasipimidine is rapidly absorbed following oral administration, with a moderate oral bioavailability.[3]
| Parameter | Value (in fasted dogs) | Reference |
| Oral Bioavailability | ~60% | [3] |
| Time to Max. Plasma Concentration (Tmax) | 0.5 - 1.5 hours | [3] |
| Max. Plasma Concentration (Cmax) at 30 µg/kg | ~5 ng/mL | [3] |
| Terminal Half-life (t1/2) | 1.7 hours | [3] |
| Plasma Protein Binding | ~17% | [3] |
Note: Feeding can delay absorption and decrease the maximum plasma concentration.[3]
Preclinical Evidence of Anxiolytic Effects
Preclinical studies in rodent models have provided foundational evidence for the anxiolytic and sedative effects of Tasipimidine.
| Study Type | Animal Model | Dosing | Key Findings | Reference |
| Acoustic Startle Reflex | Rat | Subcutaneous | Reduced amplitude of the acoustic startle reflex. | [5] |
| Spontaneous Locomotor Activity | Mouse | Subcutaneous & Oral | Decreased spontaneous locomotor activity at higher doses. | [5] |
Experimental Protocols
This protocol assesses anxiety levels by measuring the reflexive whole-body flinch of a rat in response to a sudden, loud acoustic stimulus. Anxiolytic compounds are expected to reduce the magnitude of this startle response.
Detailed Steps:
-
Acclimation: Each rat is placed individually into a startle chamber and allowed to acclimate for a 5-minute period with constant background white noise (e.g., 65 dB).[6][7]
-
Stimulus Presentation: A series of loud acoustic stimuli (e.g., 90-120 dB, 40 ms duration) are presented.[6][7] The order and intensity of the stimuli are typically quasi-randomized.[7]
-
Data Recording: The whole-body startle response is measured by a platform device that records motion.[6]
-
Inter-Trial Interval: A variable inter-trial interval (e.g., 5-30 seconds) is used to prevent the animal from anticipating the stimulus.[7]
-
Data Analysis: The amplitude of the startle response is compared between animals treated with this compound and a vehicle control.
This test is used to assess the sedative effects of a compound by measuring the voluntary movement of a mouse in a novel environment.
Detailed Steps:
-
Habituation: The mouse is placed in the center of an open-field arena.[8] The arena is typically enclosed to prevent escape.
-
Recording: The animal's movement is recorded for a predetermined period (e.g., 5 to 30 minutes) using an automated video-tracking system.[9]
-
Data Analysis: Key parameters are quantified, including the total distance traveled, the time spent in the center versus the periphery of the arena, and the frequency of vertical movements (rearing).[10]
-
Comparison: These parameters are compared between mice treated with this compound and a vehicle control group.
Clinical Efficacy in Canine Anxiety Models
Tasipimidine has been investigated for its efficacy in alleviating situational anxiety and fear in dogs, particularly in response to owner departure and loud noises.
| Study Type | Condition | Dosing (Oral) | Key Findings | Reference |
| Pilot Clinical Study | Separation Anxiety | 10 µg/kg and 30 µg/kg | 30 µg/kg dose significantly reduced destructive behavior and vocalization. Owners rated the treatment effect more positively compared to placebo. | [1] |
| Clinical Application | Noise-Induced Anxiety | 30 µg/kg | Alleviates signs of situational anxiety and fear triggered by noise. | [3][4] |
Experimental Protocol: Canine Separation Anxiety Assessment
This protocol outlines a typical methodology for assessing the efficacy of an anxiolytic in a clinical field study for canine separation anxiety.
Detailed Steps:
-
Enrollment: Privately-owned dogs with a confirmed history of separation anxiety are enrolled in the study.[1]
-
Study Design: A double-blind, placebo-controlled, crossover design is often employed. Each dog receives each treatment (e.g., placebo, low-dose Tasipimidine, high-dose Tasipimidine) in a randomized order, separated by a washout period.[1]
-
Treatment Administration: The owner administers the oral solution approximately one hour before a planned departure.[1]
-
Behavioral Recording: The dog's behavior during the owner's absence is video-recorded.[1]
-
Assessment: The videos are scored by trained, blinded observers using a detailed ethogram to quantify anxiety-related behaviors such as vocalization, destruction, pacing, and hyper-salivation.[11] Owners may also complete questionnaires to rate the severity of anxiety and the overall effectiveness of the treatment.[1]
-
Data Analysis: Behavioral scores and owner assessments are statistically compared across the different treatment conditions to determine efficacy.[1]
Conclusion and Future Directions
This compound demonstrates a clear anxiolytic effect, mediated by its selective agonism at α2A-adrenoceptors and subsequent reduction in noradrenergic signaling. Preclinical rodent models have established its activity in reducing startle responses and locomotor activity. Clinical studies in dogs have confirmed its efficacy in managing situational anxiety related to owner separation and noise phobias. The detailed protocols provided herein offer a framework for the continued investigation of Tasipimidine and other α2A-adrenoceptor agonists. Future research could focus on further elucidating the dose-response relationship in various anxiety paradigms, exploring its potential in other species, and investigating its long-term safety and efficacy for chronic anxiety conditions.
References
- 1. islandscholar.ca [islandscholar.ca]
- 2. researchgate.net [researchgate.net]
- 3. ec.europa.eu [ec.europa.eu]
- 4. karenoverall.com [karenoverall.com]
- 5. Tasipimidine-the pharmacological profile of a novel orally active selective α2A-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. The Behavioral Assessment of Sensorimotor Processes in the Mouse: Acoustic Startle, Sensory Gating, Locomotor Activity, Rotarod, and Beam Walking - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Determination of motor activity and anxiety-related behaviour in rodents: methodological aspects and role of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Voluntary Exercise Produces Antidepressant and Anxiolytic Behavioral Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anxiolytic activity of Nymphaea alba Linn. in mice as experimental models of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Tasipimidine Sulfate: A Technical Guide to Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tasipimidine is a potent and selective α2A-adrenoceptor agonist. This document provides a comprehensive overview of the receptor binding affinity and selectivity profile of tasipimidine sulfate, based on currently available data. It is intended to serve as a technical resource for researchers and professionals in drug development. The information is presented in structured tables for clarity, and detailed, representative experimental protocols are provided. Visualizations of key signaling pathways and experimental workflows are included to facilitate understanding.
Introduction
Tasipimidine is an α2-adrenergic receptor agonist that has been developed for its sedative and anxiolytic properties.[1][2] It demonstrates a high affinity and selectivity for the α2A-adrenoceptor subtype, which is primarily responsible for the central nervous system effects of α2-agonists, including sedation, anxiolysis, and analgesia.[3][4] This technical guide summarizes the key quantitative data regarding its interaction with adrenergic and other receptors, outlines the methodologies used in these assessments, and provides visual representations of the relevant biological and experimental processes.
Receptor Binding Affinity and Functional Potency
The affinity and functional potency of this compound have been characterized primarily at adrenergic receptors. The available data from in vitro cell-based assays are summarized below.
Table 1: Adrenergic Receptor Functional Potency of Tasipimidine
| Receptor Subtype | Species | Assay Type | Value (pEC50) | Source |
| α2A-adrenoceptor | Human | Functional Assay | 7.57 | [3][4] |
| α2B-adrenoceptor | Human | Functional Assay | 6.00 | [3][4] |
| α2C-adrenoceptor | Human | Functional Assay | 6.29 | [3][4] |
| α2D-adrenoceptor | Rodent | Functional Assay | 6.56 | [3][4] |
Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Table 2: Adrenergic Receptor Selectivity of Tasipimidine
| Receptor Class | Finding | Source |
| α1-adrenoceptors | Low binding affinity. Weak partial agonist at rat α1A and α1B subtypes. No functional effect on human α1B. | [3][4] |
A comprehensive receptor selectivity panel for tasipimidine against a broader range of central nervous system receptors (e.g., serotonergic, dopaminergic, histaminergic, muscarinic) is not publicly available at the time of this publication. The primary characterization has focused on its activity at adrenoceptors.
Signaling Pathways
As an α2-adrenoceptor agonist, tasipimidine's mechanism of action involves the activation of a G-protein coupled receptor (GPCR). The α2-adrenoceptors are coupled to inhibitory G-proteins (Gi).
Diagram 1: α2A-Adrenoceptor Signaling Pathway
Caption: Agonist binding to the α2A-adrenoceptor activates the inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and subsequent downstream cellular responses.
Experimental Protocols
The following sections describe representative protocols for the types of in vitro assays used to characterize the receptor binding and functional activity of compounds like tasipimidine. Note: The specific details of the protocols used for tasipimidine by the manufacturer are not publicly available. These represent standard methodologies.
Radioligand Displacement Binding Assay (for Affinity - Ki)
This assay determines the affinity of a test compound (e.g., tasipimidine) for a receptor by measuring its ability to displace a known radiolabeled ligand.
Diagram 2: Radioligand Displacement Assay Workflow
Caption: A typical workflow for a radioligand displacement binding assay to determine the binding affinity of a compound.
Detailed Protocol:
-
Membrane Preparation:
-
CHO-K1 or HEK293 cells stably expressing the human α2A-adrenoceptor are cultured and harvested.
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer to a specific protein concentration, determined by a protein assay (e.g., BCA assay).
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., [3H]-RX821002, a known α2-adrenoceptor antagonist).
-
Increasing concentrations of this compound (the competitor ligand).
-
The prepared cell membranes.
-
-
Non-specific binding is determined in parallel wells containing a high concentration of a non-radiolabeled antagonist (e.g., phentolamine).
-
The plate is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester, which separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve.
-
The IC50 value (the concentration of tasipimidine that displaces 50% of the specific binding of the radioligand) is determined.
-
The Ki (inhibition constant), which represents the affinity of tasipimidine for the receptor, is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Functional Assay (for Agonist Activity)
This functional assay measures the activation of G-proteins upon agonist binding to a GPCR. It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.
Diagram 3: GTPγS Binding Assay Principle
Caption: Principle of the GTPγS binding assay, where agonist binding facilitates the exchange of GDP for [35S]GTPγS on the G-protein α-subunit.
Detailed Protocol:
-
Membrane Preparation:
-
Cell membranes expressing the α2A-adrenoceptor are prepared as described for the binding assay.
-
-
Assay Procedure:
-
The assay is conducted in a 96-well plate.
-
The following are added to each well:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4).
-
GDP (to ensure G-proteins are in the inactive state before agonist addition).
-
Increasing concentrations of this compound.
-
The prepared cell membranes.
-
-
The plate is pre-incubated for a short period.
-
The reaction is initiated by the addition of [35S]GTPγS.
-
Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.
-
The plate is incubated (e.g., for 60 minutes at 30°C) with gentle agitation.
-
-
Termination and Detection:
-
The assay is terminated by rapid filtration through glass fiber filters, similar to the binding assay.
-
The filters are washed with ice-cold buffer.
-
The amount of bound [35S]GTPγS is quantified by scintillation counting.
-
-
Data Analysis:
-
The specific binding of [35S]GTPγS is calculated for each concentration of tasipimidine.
-
The data are plotted as agonist concentration versus [35S]GTPγS binding.
-
The EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response relative to a standard full agonist) are determined by non-linear regression analysis. The pEC50 is then calculated.
-
Conclusion
Tasipimidine is a selective α2A-adrenoceptor agonist with high potency at this receptor subtype and significantly lower potency at α2B and α2C adrenoceptors.[3][4] It exhibits low affinity for α1-adrenoceptors, which is a desirable characteristic for minimizing certain side effects.[3][4] The functional activity of tasipimidine is consistent with its binding profile, demonstrating full agonism at the α2A-adrenoceptor.[3][4] The methodologies described provide a framework for understanding how the affinity and selectivity of tasipimidine and similar compounds are determined. Further research, including broader selectivity profiling, would provide a more complete understanding of its pharmacological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Subtype-specific stimulation of [35S]GTPgammaS binding by recombinant alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tasipimidine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Tasipimidine-the pharmacological profile of a novel orally active selective α2A-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Tasipimidine Sulfate in Rodent Models: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tasipimidine sulfate in rodent models, focusing on effective dosages and detailed experimental protocols. Tasipimidine is a potent and selective α2A-adrenoceptor agonist, and understanding its dose-response relationship in preclinical models is crucial for its development as a therapeutic agent.
Data Presentation: Efficacious Dosages in Rodent Models
The following tables summarize the effective doses of this compound observed in mice and rats for specific behavioral endpoints.
Table 1: this compound Dosage in Mouse Models
| Behavioral Assay | Administration Route | Effective Dose Range | Observed Effect |
| Spontaneous Locomotor Activity | Subcutaneous (SC) | 30 - 100 µg/kg | Significant reduction in activity counts, with a more pronounced effect at 100 µg/kg.[1] |
| Spontaneous Locomotor Activity | Oral (PO) | 3.0 mg/kg | Significant decrease in spontaneous locomotor activity. A dose of 0.9 mg/kg had no effect.[1] |
Table 2: this compound Dosage in Rat Models
| Behavioral Assay | Administration Route | Effective Dose Range | Observed Effect |
| Acoustic Startle Reflex | Subcutaneous (SC) | 300 - 1000 µg/kg | Reduction in the amplitude of the acoustic startle reflex.[1] |
Signaling Pathway
Tasipimidine acts as an agonist at α2A-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to an inhibitory G-protein (Gαi). The binding of tasipimidine to the α2A-adrenoceptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This reduction in cAMP leads to a decrease in the activity of protein kinase A (PKA).
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on spontaneous locomotor activity in mice and the acoustic startle reflex in rats.
Protocol 1: Spontaneous Locomotor Activity in Mice (Open Field Test)
Objective: To evaluate the effect of this compound on spontaneous locomotor activity in mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)
-
Male C57BL/6 mice (8-12 weeks old)
-
Open field apparatus (e.g., 40 cm x 40 cm x 30 cm arena)
-
Automated tracking software
-
Standard laboratory animal scale
-
Syringes and needles for administration (subcutaneous or oral gavage)
Procedure:
-
Animal Acclimation: House mice in the experimental room for at least 72 hours prior to testing to acclimate to the environment. Maintain a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Habituation to Handling: Handle each mouse for 2-3 minutes daily for at least 3 days before the experiment to reduce stress-induced responses.
-
Drug Preparation: Prepare fresh solutions of this compound in the chosen vehicle on the day of the experiment. The concentration should be calculated based on the desired dose and a standard injection volume (e.g., 10 mL/kg).
-
Experimental Groups:
-
Group 1: Vehicle control (subcutaneous or oral)
-
Group 2: this compound (e.g., 30 µg/kg, SC)
-
Group 3: this compound (e.g., 100 µg/kg, SC)
-
Group 4: this compound (e.g., 3.0 mg/kg, PO)
-
-
Drug Administration:
-
Weigh each mouse immediately before dosing to ensure accurate dose calculation.
-
Administer the vehicle or this compound solution via the chosen route (subcutaneous injection or oral gavage).
-
-
Behavioral Testing:
-
30 minutes after subcutaneous administration or 60 minutes after oral administration, place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena freely for a predefined period (e.g., 30 minutes).
-
Record the locomotor activity using an automated tracking system. Key parameters to measure include:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency
-
-
-
Data Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to compare the different treatment groups.
-
References
Oral Administration of Tasipimidine Sulfate in Canines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tasipimidine is a potent and selective alpha-2A adrenoceptor agonist.[1][2] Administered orally in its sulfate salt form, it functions by inhibiting the release of noradrenaline from noradrenergic neurons, which in turn blocks the startle reflex and counteracts arousal.[1][2] This mechanism of action makes it effective for the short-term alleviation of situational anxiety and fear in dogs, particularly those triggered by noise or owner departure.[3][4] These application notes provide a comprehensive overview of the oral administration of Tasipimidine Sulfate in canines, including its pharmacokinetic and pharmacodynamic properties, along with detailed protocols for preclinical and clinical evaluation.
Pharmacological Profile
Mechanism of Action: Tasipimidine acts as a full agonist at the alpha-2A adrenoceptors in the central nervous system.[1] This agonistic activity inhibits the release of the neurotransmitter noradrenaline in the locus coeruleus, a key region of the brain involved in the stress and panic response.[2] By reducing noradrenergic neurotransmission, tasipimidine produces anxiolytic, sedative, and analgesic effects.[2]
Pharmacodynamics: The primary pharmacodynamic effects of tasipimidine are dose-dependent and include anxiolysis, sedation, analgesia, and a lowering of heart rate, blood pressure, and rectal temperature.[2] The onset of these effects is typically observed within one hour of oral administration, with a duration of effect that can last for up to three hours or more, though individual variation exists.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data derived from pharmacokinetic and pharmacodynamic studies of orally administered tasipimidine in canines.
Table 1: Pharmacokinetic Parameters of Oral Tasipimidine (30 µg/kg) in Fasted Canines
| Parameter | Value | Reference |
| Bioavailability | ~60% | [3][5] |
| Tmax (Time to Peak Plasma Concentration) | 0.5 - 1.5 hours | [3][5] |
| Cmax (Peak Plasma Concentration) | ~5 ng/mL | [3][5] |
| Terminal Half-life (t½) | 1.7 hours | [3] |
| Volume of Distribution (Vd) | 3 L/kg | --- |
| Total Clearance | 21 mL/min/kg (following a 10 µg/kg IV bolus) | [3] |
| Plasma Protein Binding | ~17% | [2] |
| Unchanged in Urine | 25% | [3] |
Table 2: Effect of Food on Pharmacokinetic Parameters of Oral Tasipimidine
| Condition | Tmax (hours) | Cmax (ng/mL) | Total Plasma Exposure | Reference |
| Fasted | 0.5 - 1.5 | ~5 | Comparable | [2][3][5] |
| Fed | 0.7 - 6 | 2.6 | Comparable | [2] |
Table 3: Recommended Dosing and Administration
| Indication | Dose | Administration Notes | Reference |
| Situational anxiety and fear (noise or owner departure) | 30 µg/kg | Administer 1 hour prior to the triggering event. Can be re-dosed after a minimum of 3 hours, up to 3 times in 24 hours. | [3] |
| Dose reduction if sedation occurs | 20 µg/kg | Reduce subsequent doses if the dog appears drowsy or uncoordinated. | [3] |
| Concomitant use with clomipramine or fluoxetine | 20 µg/kg | Reduce the dose of tasipimidine. | [3][4] |
Signaling Pathway
The following diagram illustrates the signaling pathway of Tasipimidine at the alpha-2A adrenoceptor.
Caption: Tasipimidine's mechanism of action.
Experimental Protocols
The following are generalized protocols for key experiments in the evaluation of oral tasipimidine in canines, based on published study designs.
Protocol 1: Canine Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of orally administered this compound in canines.
Materials:
-
This compound oral solution
-
Beagle dogs (clinically healthy, of a specified age and weight range)
-
Standard canine diet
-
Control placebo solution
-
Blood collection tubes (containing an appropriate anticoagulant, e.g., EDTA)
-
Centrifuge
-
Freezer (-20°C or -80°C)
-
High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) system
-
Analytical standards of tasipimidine and an internal standard
Procedure:
-
Animal Acclimation and Fasting:
-
Acclimate dogs to the study environment for at least 7 days.
-
Fast dogs overnight for at least 12 hours prior to dosing, with water available ad libitum.
-
-
Dosing:
-
Administer a single oral dose of this compound solution (e.g., 30 µg/kg) to each dog.
-
For studies evaluating the effect of food, provide a standard meal at a specified time relative to dosing.
-
-
Blood Sampling:
-
Collect whole blood samples (e.g., 2-3 mL) from a peripheral vein (e.g., cephalic or saphenous) at the following time points: pre-dose (0 hours), and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 1500 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to labeled cryovials and store at -20°C or -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific HPLC-MS/MS method for the quantification of tasipimidine in canine plasma.
-
Prepare calibration standards and quality control samples by spiking blank canine plasma with known concentrations of tasipimidine.
-
Extract tasipimidine and the internal standard from plasma samples (e.g., using protein precipitation or solid-phase extraction).
-
Analyze the extracted samples using the validated HPLC-MS/MS method.
-
-
Data Analysis:
-
Calculate the plasma concentration of tasipimidine at each time point.
-
Use pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC (Area Under the Curve), t½, Vd, and clearance.
-
Caption: Workflow for a canine pharmacokinetic study.
Protocol 2: Efficacy Study for Separation Anxiety
Objective: To evaluate the efficacy of oral tasipimidine in alleviating signs of separation anxiety in dogs. This protocol is based on a double-blind, placebo-controlled, crossover clinical field study design.[6]
Materials:
-
This compound oral solution (at different dose levels, e.g., 10 µg/kg and 30 µg/kg)[6]
-
Matching placebo oral solution[6]
-
Video recording equipment
-
Standardized owner questionnaires and scoring sheets
Procedure:
-
Subject Recruitment:
-
Enroll privately-owned dogs with a history of separation anxiety, confirmed through owner interviews and behavioral evaluation.[6]
-
Ensure dogs are clinically healthy and meet all inclusion/exclusion criteria.
-
-
Study Design:
-
Employ a randomized, double-blind, placebo-controlled, crossover design.[6]
-
The study will consist of multiple treatment periods (e.g., three 4-day periods), with each dog receiving each treatment (placebo, low-dose tasipimidine, high-dose tasipimidine) in a randomized order.[6]
-
Include a washout period (e.g., 3 days) between each treatment period.[6]
-
-
Treatment Administration:
-
Instruct owners to administer the assigned treatment orally once daily, one hour before a planned departure.[6]
-
-
Behavioral Assessment:
-
Instruct owners to video record their dog for a set duration after their departure.
-
Owners will assess and score the severity of separation anxiety-related behaviors from the video recordings. Behaviors to score may include:
-
Destructive behavior
-
Vocalization (whining, barking)
-
Inappropriate elimination
-
Pacing or restlessness
-
Salivation
-
-
A standardized scoring system (e.g., a 5-point Likert scale for overall treatment effect: 1=Excellent, 2=Good, 3=Some, 4=No effect, 5=Worse) should be used.
-
-
Data Collection:
-
In addition to behavioral scores, collect data on the dog's alertness, any adverse events, and the owner's perception of the product's usability.[6]
-
-
Data Analysis:
-
Use appropriate statistical methods to compare the behavioral scores between the different treatment groups.
-
Analyze owner assessments of overall treatment effect.
-
Summarize all adverse events.
-
Caption: Logical flow of a crossover efficacy trial.
Safety and Tolerability
Oral administration of tasipimidine is generally well-tolerated in dogs at the recommended therapeutic doses. However, the following potential adverse effects and safety considerations should be noted:
-
Sedation: The most common dose-dependent side effect is sedation. If a dog appears drowsy, uncoordinated, or responds abnormally slowly, the dose should be reduced.[3][4]
-
Cardiovascular Effects: Tasipimidine can cause a mild to moderate decrease in heart rate and blood pressure.[4]
-
Gastrointestinal Effects: Vomiting may occur in some individuals.
-
Other Effects: A decrease in body temperature can occur.[3]
-
Contraindications: Do not use in dogs with hypersensitivity to tasipimidine, those with moderate to severe systemic disease, or in dogs that are already sedated from a previous dose.[3]
-
Special Populations: The safety of tasipimidine has not been established in dogs younger than 6 months, older than 14 years, or weighing less than 3 kg.[3]
Conclusion
This compound, administered orally, is an effective anxiolytic for the management of situational anxiety and fear in canines. A thorough understanding of its pharmacokinetic and pharmacodynamic properties, as outlined in these application notes, is crucial for its appropriate use in research and clinical practice. The provided protocols offer a framework for the design of studies to further investigate the therapeutic potential of this compound. As with any centrally acting agent, careful dose selection and monitoring for adverse effects are essential to ensure the safety and well-being of the animals.
References
- 1. Tasipimidine-the pharmacological profile of a novel orally active selective α2A-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Further information - Tessie 0.3 mg/ml oral solution for dogs [noahcompendium.co.uk]
- 3. ec.europa.eu [ec.europa.eu]
- 4. ec.europa.eu [ec.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Tasipimidine Sulfate in Acoustic Startle Reflex Studies in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tasipimidine is a potent and selective α2A-adrenoceptor agonist that demonstrates significant effects on the central nervous system.[1][2] By binding to and activating α2A-adrenergic receptors, tasipimidine inhibits the release of norepinephrine, a key neurotransmitter involved in arousal and the startle reflex.[3][4] This mechanism of action makes tasipimidine a compound of interest for studying anxiety, fear, and sensorimotor gating processes. The acoustic startle reflex (ASR) in rats is a well-established behavioral paradigm for evaluating these processes. Tasipimidine has been shown to reduce the amplitude of the acoustic startle reflex in rats, indicating its potential sedative and anxiolytic-like properties.[2][5][6]
These application notes provide a comprehensive overview, quantitative data, and detailed protocols for utilizing tasipimidine sulfate in ASR studies in rats.
Data Presentation
This compound Efficacy in Reducing Acoustic Startle Reflex
The following table summarizes the reported in vivo efficacy of this compound in modulating the acoustic startle reflex in rats.
| Dose Range (subcutaneous) | Effect on Acoustic Startle Reflex | Onset of Effect | Peak Effect | Duration of Effect | Reference |
| 300-1000 µg/kg | Reduction in startle amplitude | Within 20 minutes | 1 hour | At least 2 hours | [5][6] |
In Vitro Receptor Affinity and Potency
This table outlines the binding affinity and functional activity of tasipimidine at various adrenoceptor subtypes.
| Receptor Subtype | Species | Assay Type | Value | Unit | Reference |
| α2A-adrenoceptor | Human | pEC50 | 7.57 | [1][5] | |
| α2-adrenoceptor | Rat | EC50 | 5.7 | nM | [5] |
| α2B-adrenoceptor | Human | pEC50 | 6.00 | [1] | |
| α2C-adrenoceptor | Human | pEC50 | 6.29 | [1] | |
| α2D-adrenoceptor | Rodent | pEC50 | 6.56 | [1] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Objective: To prepare a clear and stable solution of this compound for subcutaneous injection in rats.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile vials
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
Prepare the vehicle solution by combining the following in a sterile vial:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Add the calculated amount of this compound to the vehicle.
-
Vortex the mixture thoroughly until the powder is completely dissolved. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[5]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the prepared solution appropriately. For short-term storage (up to 1 month), store at -20°C. For long-term storage (up to 6 months), store at -80°C.[5]
Acoustic Startle Reflex (ASR) Protocol
Objective: To measure the effect of this compound on the acoustic startle reflex in rats.
Apparatus:
-
Acoustic startle chambers equipped with a high-frequency loudspeaker and a motion sensor to detect the whole-body startle response.
-
Software for controlling stimulus presentation and recording startle responses.
Animals:
-
Male adult rats (e.g., Sprague-Dawley or Wistar strains) weighing 250-350g. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Procedure:
-
Acclimation:
-
Handle the rats for several days before the experiment to reduce stress.
-
On the test day, allow the rats to acclimate to the testing room for at least 60 minutes before the start of the session.
-
-
Drug Administration:
-
Experimental Session:
-
Place each rat in a startle chamber.
-
Acclimation Period: Allow a 5-10 minute acclimation period within the chamber with a constant background white noise of 65-70 dB.[7]
-
Habituation: Present a series of startle stimuli (e.g., 120 dB, 40 ms white noise bursts) to allow the startle response to stabilize. These initial trials are typically not included in the data analysis.[7]
-
Test Trials: Present a series of acoustic startle stimuli. A common protocol uses two or three different stimulus intensities (e.g., 90, 105, and 120 dB) presented in a quasi-random order.[7]
-
-
Data Analysis:
-
The startle amplitude is measured as the maximum voltage output from the motion sensor during a defined period after the stimulus onset.
-
Calculate the average startle amplitude for each stimulus intensity for each animal.
-
Compare the average startle amplitudes between the tasipimidine-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Visualizations
Caption: Signaling pathway of tasipimidine action.
Caption: Experimental workflow for ASR studies.
References
- 1. Tasipimidine-the pharmacological profile of a novel orally active selective α2A-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. protocols.io [protocols.io]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. The Behavioral Assessment of Sensorimotor Processes in the Mouse: Acoustic Startle, Sensory Gating, Locomotor Activity, Rotarod, and Beam Walking - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Tasipimidine Sulfate in Locomotor Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing tasipimidine sulfate in locomotor activity assays, a critical component in preclinical research for assessing the sedative and anxiolytic properties of novel compounds. The following protocols are designed for rodent models and can be adapted for specific research needs.
Introduction
Tasipimidine is a potent and selective α2A-adrenoceptor agonist.[1] By activating these receptors, particularly in the central nervous system, tasipimidine inhibits the release of norepinephrine, leading to a decrease in central noradrenergic neurotransmission.[2][3] This mechanism of action underlies its anxiolytic and sedative effects.[1][2] A common and reliable method to quantify these effects in preclinical animal models is through the assessment of spontaneous locomotor activity. A reduction in locomotor activity is indicative of sedative or anxiolytic-like properties. Studies have demonstrated that this compound reduces spontaneous locomotor activity in mice.[4][5][6]
Mechanism of Action: α2A-Adrenergic Receptor Signaling
Tasipimidine acts as an agonist at the α2A-adrenergic receptor, a G protein-coupled receptor (GPCR) associated with the Gi heterotrimeric G-protein.[7] Upon binding of tasipimidine, the Gi protein is activated, leading to the inhibition of adenylyl cyclase. This inhibition results in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels subsequently leads to a decrease in the activity of protein kinase A (PKA), ultimately modulating downstream cellular processes that result in reduced neuronal firing and neurotransmitter release.
Experimental Protocols
The following are detailed protocols for assessing the effect of this compound on locomotor activity in mice using the open field test. This test is widely used to evaluate general locomotor activity levels and anxiety-like behavior.
Experimental Workflow
Materials
-
This compound
-
Vehicle (e.g., sterile 0.9% saline)
-
Male ICR or C57BL/6 mice (5-6 weeks old)
-
Open field arena (e.g., 40 x 40 x 30 cm), typically made of non-reflective material
-
Automated activity monitoring system with infrared beams or video tracking software
-
Standard animal housing and husbandry supplies
Procedure
-
Animal Acclimation: Upon arrival, house mice in groups under standard laboratory conditions (12:12 h light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water. Allow a minimum of 3 days for acclimation to the housing facility before any experimental procedures.
-
Habituation to Testing Room: On the day of the experiment, transfer the mice in their home cages to the testing room at least 30-60 minutes before the start of the assay to allow for habituation to the new environment.
-
Drug Preparation: Dissolve this compound in the appropriate vehicle (e.g., sterile 0.9% saline) to the desired concentrations.
-
Drug Administration:
-
Subcutaneous (s.c.) Injection: Administer the prepared this compound solution or vehicle subcutaneously in the scruff of the neck.
-
Oral (p.o.) Gavage: Administer the solution directly into the stomach using an appropriate gauge gavage needle.
-
-
Pre-Test Waiting Period: After administration, return the mice to their home cages for a defined period (e.g., 30-60 minutes) to allow for drug absorption and onset of action.
-
Open Field Test:
-
Gently place a single mouse into the center of the open field arena.
-
Allow the mouse to explore the arena freely for a predetermined duration (e.g., 20-30 minutes).
-
The automated activity monitoring system will record various locomotor parameters.
-
Between each trial, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.
-
-
Data Collection and Analysis:
-
Collect data on the parameters listed in the table below.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control group.
-
Data Presentation
The following tables summarize the key parameters to be measured in the locomotor activity assay and provide a template for presenting the quantitative data.
Table 1: Experimental Parameters
| Parameter | Description |
| Animal Model | Species, strain, sex, and age of the animals used. |
| Drug | This compound |
| Dose Range | 10 - 3000 µg/kg (for mice, based on existing literature)[4] |
| Administration Route | Subcutaneous (s.c.) or Oral (p.o.) |
| Vehicle | e.g., Sterile 0.9% Saline |
| Acclimation Period | Minimum 3 days to housing facility, 30-60 minutes to testing room. |
| Pre-Test Wait Time | 30-60 minutes post-administration. |
| Assay Duration | 20-30 minutes. |
Table 2: Measured Locomotor Activity Parameters
| Parameter | Unit | Description |
| Total Distance Traveled | cm | The total distance the animal moved within the arena. |
| Ambulatory Counts | Count | The number of times the animal crossed from one quadrant to another. |
| Horizontal Activity | Beam Breaks | The number of interruptions of the horizontal infrared beams. |
| Vertical Activity (Rearing) | Beam Breaks/Count | The number of times the animal stood on its hind legs. |
| Time Spent in Center | Seconds (s) | The duration the animal spent in the central, more anxiogenic, area of the arena. |
| Stereotypic Counts | Count | Repetitive, non-locomotor movements (e.g., grooming, sniffing). |
| Rest Time | Seconds (s) | The duration for which the animal remained immobile. |
Table 3: Example Data Summary (Hypothetical)
| Treatment Group | Total Distance (cm) | Rearing Frequency | Time in Center (s) |
| Vehicle Control | 2500 ± 150 | 45 ± 5 | 30 ± 4 |
| Tasipimidine (10 µg/kg) | 2100 ± 120 | 38 ± 4 | 28 ± 3 |
| Tasipimidine (100 µg/kg) | 1500 ± 100 | 25 ± 3 | 20 ± 2* |
| Tasipimidine (1000 µg/kg) | 800 ± 70 | 10 ± 2 | 12 ± 1** |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle control. |
Conclusion
References
- 1. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 2. Open field test for mice [protocols.io]
- 3. MPD: JaxCC1: project protocol [phenome.jax.org]
- 4. repositorio.unip.br [repositorio.unip.br]
- 5. Tasipimidine-the pharmacological profile of a novel orally active selective α2A-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An assessment of the spontaneous locomotor activity of BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assays for Tasipimidine Sulfate α2A-Adrenoceptor Agonism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tasipimidine Sulfate is a potent and selective α2A-adrenoceptor agonist.[1] The α2A-adrenoceptor, a member of the G protein-coupled receptor (GPCR) family, plays a crucial role in regulating neurotransmitter release, blood pressure, and sedation. Characterizing the interaction of novel compounds like Tasipimidine with this receptor is a critical step in drug discovery and development. This document provides detailed application notes and protocols for essential in vitro assays to determine the α2A-adrenoceptor agonism of this compound. These assays are fundamental for elucidating its pharmacological profile, including potency, efficacy, and selectivity.
Data Presentation
The following table summarizes the in vitro pharmacological data for Tasipimidine at human α-adrenoceptor subtypes.
| Receptor Subtype | Assay Type | Parameter | Value |
| Human α2A-Adrenoceptor | Functional Assay | pEC50 | 7.57[1][2] |
| Human α2B-Adrenoceptor | Functional Assay | pEC50 | 6.00[1][2] |
| Human α2C-Adrenoceptor | Functional Assay | pEC50 | 6.29[1][2] |
EC50 (Effective Concentration 50) is the concentration of a drug that gives half-maximal response. pEC50 is the negative logarithm of the EC50 value.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the α2A-adrenoceptor signaling pathway and a general experimental workflow for assessing agonist activity.
Caption: α2A-Adrenoceptor Signaling Pathway.
Caption: General Experimental Workflow.
Experimental Protocols
Herein are detailed protocols for three key in vitro assays to characterize the α2A-adrenoceptor agonism of this compound.
cAMP Accumulation Assay
Principle: The α2A-adrenoceptor is coupled to the Gi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This assay measures the ability of Tasipimidine to inhibit forskolin-stimulated cAMP production in cells expressing the human α2A-adrenoceptor.
Materials and Reagents:
-
CHO-K1 cells stably expressing the human α2A-adrenoceptor
-
Cell culture medium (e.g., DMEM/F12) supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
96-well or 384-well white opaque assay plates
Protocol:
-
Cell Culture and Seeding:
-
Culture CHO-K1 cells expressing the human α2A-adrenoceptor in the appropriate medium at 37°C in a humidified 5% CO2 incubator.
-
Harvest the cells and resuspend them in serum-free medium.
-
Seed the cells into a 96-well or 384-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plates for 18-24 hours at 37°C and 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Perform serial dilutions of this compound in assay buffer (e.g., PBS containing 0.1% BSA and 0.5 mM IBMX) to achieve a range of concentrations (e.g., from 1 pM to 10 µM).
-
-
Assay Procedure:
-
Carefully remove the culture medium from the cell plates.
-
Add the diluted this compound solutions to the respective wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
Add a fixed concentration of forskolin (e.g., 1-10 µM, to stimulate cAMP production) to all wells except the negative control.
-
Incubate the plate for 30-60 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response equation to determine the EC50 and pEC50 values.
-
Radioligand Binding Assay
Principle: This assay measures the affinity of this compound for the α2A-adrenoceptor by its ability to compete with a radiolabeled antagonist (e.g., [3H]-RX821002) for binding to the receptor.
Materials and Reagents:
-
Cell membranes prepared from CHO-K1 cells expressing the human α2A-adrenoceptor
-
Radioligand: [3H]-RX821002 (a selective α2-adrenoceptor antagonist)
-
This compound
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled α2-adrenoceptor antagonist like yohimbine or phentolamine)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)
-
GF/B or GF/C glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Homogenize the cells in ice-cold buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend it in binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes, [3H]-RX821002 (at a concentration near its Kd), and binding buffer.
-
Non-specific Binding: Cell membranes, [3H]-RX821002, and a high concentration of a non-labeled antagonist.
-
Competition: Cell membranes, [3H]-RX821002, and varying concentrations of this compound.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 (inhibitory concentration 50) from the competition curve.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Binding Assay
Principle: This functional assay measures the activation of G proteins upon agonist binding to the α2A-adrenoceptor. In the presence of an agonist, the receptor promotes the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit. The amount of incorporated [35S]GTPγS is a measure of receptor activation.
Materials and Reagents:
-
Cell membranes from CHO-K1 cells expressing the human α2A-adrenoceptor
-
[35S]GTPγS
-
This compound
-
Guanosine diphosphate (GDP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA)
-
Non-specific binding control (a high concentration of unlabeled GTPγS)
-
GF/B glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Membrane and Compound Preparation:
-
Prepare cell membranes as described in the radioligand binding assay protocol.
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the cell membranes, GDP (to a final concentration of ~10-30 µM), and varying concentrations of this compound.
-
Pre-incubate for 15-20 minutes at 30°C.
-
-
Initiation of Reaction:
-
Add [35S]GTPγS (to a final concentration of ~0.1-0.5 nM) to each well to start the reaction.
-
For non-specific binding, add a high concentration of unlabeled GTPγS.
-
-
Incubation:
-
Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
-
Radioactivity Measurement:
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding to obtain the agonist-stimulated [35S]GTPγS binding.
-
Plot the stimulated [35S]GTPγS binding against the logarithm of the this compound concentration.
-
Determine the EC50 and Emax (maximum effect) from the dose-response curve.
-
References
Application Notes and Protocols: Tasipimidine Sulfate for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Tasipimidine Sulfate, a selective α2A-adrenoceptor agonist, for use in preclinical research settings. Detailed protocols for formulation and key in vivo experiments are provided to facilitate the investigation of its pharmacological properties.
Introduction
This compound is an orally active and selective α2A-adrenoceptor agonist.[1][2][3][4] It is primarily investigated for its potential therapeutic effects in situational anxiety and fear.[1][2][4] Tasipimidine has been approved in the European Union for veterinary use in dogs for the short-term alleviation of situational anxiety and fear triggered by noise or owner departure under the brand name Tessie®.[5][6][7] It is also under development for the treatment of insomnia in humans.[5]
Mechanism of Action
Tasipimidine acts as a potent and selective full agonist of the human α2A-adrenergic receptor.[5][8] This agonism at α2A-adrenoceptors, which are primarily located presynaptically on noradrenergic neurons, inhibits the release of noradrenaline.[6][7][9] The subsequent decrease in central noradrenergic neurotransmission is believed to be the primary mechanism underlying its anxiolytic and sedative effects.[6][9] By blocking the startle reflex, Tasipimidine counteracts arousal.[6][7][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tasipimidine - Wikipedia [en.wikipedia.org]
- 6. Further information - Tessie 0.3 mg/ml oral solution for dogs [noahcompendium.co.uk]
- 7. Orion Animal Health’s Tessie® (tasipimidine) receives positive CVMP opinion [orionpharma.com]
- 8. Tasipimidine-the pharmacological profile of a novel orally active selective α2A-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ec.europa.eu [ec.europa.eu]
Application Notes and Protocols for Preclinical Anxiety Models in Tasipimidine Sulfate Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tasipimidine is a potent and selective alpha-2A adrenoceptor agonist that demonstrates anxiolytic properties by inhibiting the release of noradrenaline from noradrenergic neurons.[1][2] This mechanism effectively reduces the overactivation of noradrenergic neurotransmission, a state associated with anxiety and fear in response to stressful situations.[1][2] Tasipimidine is approved for alleviating situational anxiety and fear in dogs.[2][3] For research and development purposes, its anxiolytic potential can be thoroughly evaluated using established rodent models of anxiety-like behavior. These models are crucial for screening novel anxiolytic compounds and understanding their neurobiological mechanisms.[4][5][6]
This document provides detailed protocols for four commonly used animal models of anxiety: the Elevated Plus-Maze (EPM), the Open Field Test (OFT), the Light-Dark Box Test (LDT), and the Social Interaction Test (SIT). It also includes expected data outcomes and visualizations to guide the experimental design and interpretation for testing Tasipimidine Sulfate.
Mechanism of Action: Signaling Pathway
Tasipimidine acts as an agonist at presynaptic α2A-adrenergic receptors located on noradrenergic neurons. Binding of Tasipimidine to these autoreceptors initiates an inhibitory feedback loop, suppressing the release of norepinephrine (noradrenaline) into the synaptic cleft. This reduction in noradrenergic signaling in brain regions like the locus coeruleus is believed to mediate its anxiolytic and sedative effects.[1][7]
Caption: Tasipimidine's mechanism of action.
Elevated Plus-Maze (EPM) Test
Application: The EPM test is a widely used model to assess anxiety-like behavior in rodents.[8][9] It is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[10][11] Anxiolytic compounds like Tasipimidine are expected to increase the exploration of the open arms.
Experimental Protocol
-
Apparatus: A plus-shaped maze elevated above the floor (typically 50 cm), with two opposite arms enclosed by high walls and two opposite arms open.[12]
-
Acclimation: Allow animals to habituate to the testing room for at least 30-60 minutes before the test begins.[10]
-
Drug Administration: Administer this compound or vehicle via the intended route (e.g., intraperitoneally or orally) at a predetermined time before the test (e.g., 30 minutes).
-
Test Procedure:
-
Data Collection: Key parameters to measure include:
-
Time spent in the open arms and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol between trials to eliminate olfactory cues.
Experimental Workflow
Caption: Workflow for the Elevated Plus-Maze test.
Data Presentation
Disclaimer: The following data are hypothetical and serve to illustrate expected outcomes. Specific results for this compound in this model may vary.
| Treatment Group | Dose (mg/kg) | % Time in Open Arms | Open Arm Entries | Closed Arm Entries | Total Distance (cm) |
| Vehicle | - | 15.2 ± 2.1 | 8.5 ± 1.5 | 12.3 ± 1.8 | 1550 ± 150 |
| Tasipimidine | 0.01 | 25.8 ± 3.5 | 11.2 ± 1.9 | 11.9 ± 2.0 | 1520 ± 165 |
| Tasipimidine | 0.03 | 38.5 ± 4.2** | 13.5 ± 2.1 | 10.8 ± 1.7 | 1480 ± 140 |
| Diazepam (Control) | 1.0 | 40.1 ± 3.9 | 14.1 ± 2.3 | 10.5 ± 1.5 | 1600 ± 180 |
| *p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM. |
An increase in the percentage of time spent and the number of entries into the open arms without a significant change in total distance traveled would indicate an anxiolytic effect.
Open Field Test (OFT)
Application: The OFT assesses general locomotor activity and anxiety-like behavior in a novel environment.[13][14] Anxious rodents tend to stay close to the walls (thigmotaxis), while less anxious animals explore the center of the arena more freely.[15][16]
Experimental Protocol
-
Apparatus: A square arena (e.g., 42 x 42 cm) with high walls, typically made of a non-reflective material.[13]
-
Acclimation: Acclimate animals to the testing room for at least 30-60 minutes prior to testing.[16]
-
Drug Administration: Administer this compound or vehicle as required.
-
Test Procedure:
-
Data Collection: The arena is virtually divided into a central zone and a peripheral zone. Key metrics include:
-
Time spent in the center zone.
-
Distance traveled in the center zone.
-
Latency to first enter the center zone.
-
Total distance traveled (overall locomotor activity).[14]
-
-
Cleaning: Clean the apparatus thoroughly with 70% ethanol between subjects.[17]
Experimental Workflow
Caption: Workflow for the Open Field Test.
Data Presentation
Disclaimer: The following data are hypothetical and serve to illustrate expected outcomes.
| Treatment Group | Dose (mg/kg) | Time in Center (s) | Center Entries | Total Distance (cm) |
| Vehicle | - | 25.5 ± 4.1 | 18.2 ± 3.3 | 2100 ± 210 |
| Tasipimidine | 0.01 | 45.8 ± 5.5 | 25.1 ± 4.0 | 2050 ± 190 |
| Tasipimidine | 0.03 | 68.2 ± 6.9** | 30.5 ± 4.5 | 1850 ± 180 |
| Diazepam (Control) | 1.0 | 75.4 ± 7.2 | 33.8 ± 5.1 | 2150 ± 220 |
| *p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM. |
An anxiolytic effect is indicated by increased time spent in and entries into the center zone. It is critical to monitor total distance traveled, as a significant decrease may indicate sedation, a known side effect of α2-agonists, which could confound the anxiety measures.[18]
Light-Dark Box (LDT) Test
Application: The LDT is another popular model for assessing anxiety-like behavior.[19] It is based on the conflict between the tendency of rodents to explore a novel environment and their innate aversion to brightly lit areas.[5][20] Anxiolytic drugs increase the time spent in the light compartment.[21]
Experimental Protocol
-
Apparatus: A rectangular box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment, connected by a small opening.[22]
-
Acclimation: Animals should be habituated to the testing room for at least 30 minutes before the test.[22]
-
Drug Administration: Administer this compound or vehicle.
-
Test Procedure:
-
Place the animal in the center of the illuminated chamber, facing away from the opening.
-
Allow the animal to move freely between the two chambers for a duration of 5-10 minutes.[22]
-
An automated system or video recording is used to track the animal's position.
-
-
Data Collection: Parameters measured include:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
-
Cleaning: Clean the box with 70% ethanol after each trial.[22]
Experimental Workflow
Caption: Workflow for the Light-Dark Box Test.
Data Presentation
Disclaimer: The following data are hypothetical and serve to illustrate expected outcomes.
| Treatment Group | Dose (mg/kg) | Time in Light Box (s) | Transitions |
| Vehicle | - | 45.6 ± 6.2 | 10.1 ± 1.8 |
| Tasipimidine | 0.01 | 78.3 ± 8.1 | 14.5 ± 2.2 |
| Tasipimidine | 0.03 | 115.9 ± 10.5** | 18.2 ± 2.5 |
| Diazepam (Control) | 1.0 | 124.5 ± 11.2 | 20.1 ± 2.8 |
| *p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM. |
An anxiolytic effect is characterized by a significant increase in the time spent in the light box. The number of transitions can serve as an indicator of general activity.
Social Interaction Test (SIT)
Application: This test assesses anxiety by measuring the amount of time a pair of rodents spends in active social investigation.[23] Under aversive conditions (e.g., bright lighting, unfamiliar arena), social interaction is low. Anxiolytic drugs are known to increase the duration of social interaction under these conditions.[23][24]
Experimental Protocol
-
Apparatus: An open-field arena, identical to the one used for the OFT. The test is typically conducted under bright illumination to induce an anxiogenic state.[23]
-
Animal Pairing: Animals are tested in pairs. They should be unfamiliar with each other and matched for weight.
-
Acclimation: Acclimate animals to the testing room.
-
Drug Administration: Administer this compound or vehicle to both animals in a pair.
-
Test Procedure:
-
Place the pair of animals simultaneously into the arena.
-
Record their behavior for a 10-minute session.
-
-
Data Collection: An observer, blind to the treatment, scores the cumulative time the pair spends engaged in active social behaviors, such as sniffing, following, grooming, and crawling over/under each other.[25] Locomotor activity can be measured to control for sedative or stimulant effects.
-
Cleaning: Clean the arena thoroughly between pairs.
Experimental Workflow
Caption: Workflow for the Social Interaction Test.
Data Presentation
Disclaimer: The following data are hypothetical and serve to illustrate expected outcomes.
| Treatment Group | Dose (mg/kg) | Social Interaction Time (s) | Locomotor Activity (distance cm) |
| Vehicle | - | 55.3 ± 7.8 | 2800 ± 250 |
| Tasipimidine | 0.01 | 89.1 ± 9.5 | 2750 ± 230 |
| Tasipimidine | 0.03 | 125.6 ± 12.1 | 2550 ± 210 |
| Diazepam (Control) | 1.0 | 130.2 ± 11.8 | 2850 ± 260 |
| p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM. |
A significant increase in the time spent in social interaction, without major changes in locomotor activity, is indicative of an anxiolytic effect.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. Further information - Tessie 0.3 mg/ml oral solution for dogs [noahcompendium.co.uk]
- 3. Tasipimidine - Wikipedia [en.wikipedia.org]
- 4. Animal models for screening anxiolytic-like drugs: a perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tasipimidine|CAS 1465908-70-6|Selective α2A-Adrenoceptor Agonist [benchchem.com]
- 8. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 9. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elevated plus maze protocol [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 13. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. behaviorcloud.com [behaviorcloud.com]
- 15. Open field test for mice [protocols.io]
- 16. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 18. Tasipimidine-the pharmacological profile of a novel orally active selective α2A-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Light-dark box test - Wikipedia [en.wikipedia.org]
- 20. ugobasile.com [ugobasile.com]
- 21. maze.conductscience.com [maze.conductscience.com]
- 22. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [bio-protocol.org]
- 23. [Assessment of anxiolytics (4)--Social interaction test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The use of social interaction as a method for detecting anxiolytic activity of chlordiazepoxide-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Anxiolytic-like profile in Wistar, but not Sprague-Dawley rats in the social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tasipimidine Sulfate in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Tasipimidine Sulfate in preclinical behavioral research. Tasipimidine is a potent and selective α2A-adrenoceptor agonist, making it a valuable tool for investigating anxiety, fear, and other behavioral states modulated by the noradrenergic system.[1][2][3]
Mechanism of Action
Tasipimidine acts as an agonist at α2A-adrenergic receptors, which are G protein-coupled receptors.[4] Activation of these receptors, particularly in the central nervous system, inhibits the release of norepinephrine from presynaptic neurons.[5][6][7] This reduction in noradrenergic neurotransmission is believed to mediate the anxiolytic and sedative effects of the compound.[5][6]
Signaling Pathway
The binding of Tasipimidine to the α2A-adrenoceptor activates an associated inhibitory G-protein (Gi). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[5][8] The reduction in cAMP levels modulates the activity of downstream effectors like protein kinase A (PKA), ultimately leading to a decrease in norepinephrine release.
References
- 1. protocols.io [protocols.io]
- 2. BehaviorCloud Protocols - Elevated Plus Maze | BehaviorCloud [behaviorcloud.com]
- 3. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Behavioral Assessment of Sensorimotor Processes in the Mouse: Acoustic Startle, Sensory Gating, Locomotor Activity, Rotarod, and Beam Walking - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
Application Notes and Protocols for Determining Tasipimidine Sulfate pEC50 using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tasipimidine is a potent and selective full agonist of the human α2A-adrenergic receptor, a G-protein coupled receptor (GPCR).[1][2][3] Its primary mechanism of action involves the activation of α2A-adrenergic receptors, which are coupled to inhibitory G-proteins (Gi/o).[4] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[4] Additionally, α2A-adrenergic receptor activation can stimulate the Gαq > PLCβ > PKC signaling pathway, leading to an increase in intracellular calcium concentrations ([Ca2+]i) and the subsequent activation of downstream transcription factors like NFAT.[5]
The potency of Tasipimidine Sulfate is quantified by its pEC50 value, which is the negative logarithm of the molar concentration of the agonist that produces 50% of the maximum possible response. This document provides detailed protocols for three common cell-based assays to determine the pEC50 of this compound: a cAMP accumulation assay, an intracellular calcium mobilization assay, and a reporter gene assay.
Data Presentation
The following table summarizes the reported pEC50 values for Tasipimidine at various adrenergic receptor subtypes.
| Receptor Subtype | Cell Line | Assay Type | pEC50 | Reference |
| Human α2A-adrenoceptor | Recombinant CHO cells | Not specified | 7.57 | [2][6] |
| Human α2B-adrenoceptor | Recombinant CHO cells | Not specified | 6.00 | [2][6] |
| Human α2C-adrenoceptor | Recombinant CHO cells | Not specified | 6.29 | [2][6] |
| Rodent α2D-adrenoceptor | Recombinant CHO cells | Not specified | 6.56 | [2][6] |
| Human α1A-adrenoceptor | Chem-1 cells co-expressing Gα15 | Not specified | Weak agonist | [2][6] |
| Human α1A-adrenoceptor | LNCaP cells (endogenous) | Not specified | No functional effect | [2][6] |
| Human α1A-adrenoceptor | Recombinant CHO cells | Inositol monophosphate accumulation | Weak partial agonist | [2] |
| Human α1A-adrenoceptor | Recombinant CHO cells | Intracellular [Ca2+] | Full agonist | [2] |
Signaling Pathways
Activation of the α2A-adrenergic receptor by an agonist like Tasipimidine primarily initiates a signaling cascade through the Gi protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. A secondary pathway involves coupling to Gq proteins, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, increasing the cytosolic calcium concentration.
Caption: Signaling pathways activated by Tasipimidine binding to the α2A-adrenergic receptor.
Experimental Workflow
A generalized workflow for determining the pEC50 of this compound using a cell-based assay is depicted below. This workflow is applicable to the cAMP, intracellular calcium, and reporter gene assays with minor modifications to the specific reagents and detection methods.
References
- 1. Tasipimidine - Wikipedia [en.wikipedia.org]
- 2. Tasipimidine-the pharmacological profile of a novel orally active selective α2A-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ec.europa.eu [ec.europa.eu]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Tasipimidine Sulfate solubility and preparation guide
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility, preparation, and mechanism of action of Tasipimidine Sulfate.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is the sulfate salt of Tasipimidine, an orally active and selective α2A-adrenoceptor agonist.[1][2] It is utilized in research for its potential to alleviate situational anxiety and fear.[1][2]
Q2: What is the mechanism of action of Tasipimidine?
Tasipimidine acts as a potent and selective agonist for the alpha-2A adrenoceptor.[3][4][5] This action inhibits the release of noradrenaline from noradrenergic neurons, which in turn blocks the startle reflex and counteracts arousal.[3][4] By reducing the over-activation of noradrenergic neurotransmission, it can decrease anxiety and fear responses.[3][4]
Q3: What are the primary research applications for this compound?
This compound is primarily used in research related to situational anxiety, fear, and sleep disorders.[1][5][6] It has been studied for its anxiolytic, sedative, and analgesic effects.[3][5]
Q4: How should this compound be stored?
The solid compound should be stored at 4°C, sealed, and protected from moisture.[7] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1] For long-term storage, stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C.[1][2]
Solubility and Solution Preparation
Solubility Data
Proper dissolution is critical for accurate and reproducible experimental results. The solubility of this compound varies significantly across different solvents.
| Solvent | Concentration | Remarks |
| DMSO | 125 mg/mL (378.38 mM) | Requires sonication and warming to 60°C. Use newly opened, anhydrous DMSO for best results.[1] |
| In vivo Formulation 1 | ≥ 2.08 mg/mL (6.30 mM) | 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline.[7] |
| In vivo Formulation 2 | ≥ 2.08 mg/mL (6.30 mM) | 10% DMSO >> 90% (20% SBE-β-CD in saline).[7] |
| In vivo Formulation 3 | ≥ 2.08 mg/mL (6.30 mM) | 10% DMSO >> 90% corn oil.[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol details the preparation of a high-concentration stock solution for in vitro use.
Materials:
-
This compound (M.Wt: 330.36 g/mol )[7]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For 10 mg of this compound, you will prepare 3.027 mL of a 10 mM solution.[2]
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the compound.
-
Heating and Sonication: To aid dissolution, warm the solution to 60°C and sonicate.[1][2] Intermittently vortex the solution until the compound is completely dissolved. A clear solution should be obtained.
-
Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][2]
Troubleshooting Guide
Q: My this compound is not dissolving completely in DMSO.
A: This is a common issue. Ensure you are using newly opened, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly impact solubility.[1] Also, applying both heat (up to 60°C) and sonication is crucial for complete dissolution.[1][2]
Q: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What should I do?
A: Precipitation upon dilution into aqueous media can occur if the final concentration of this compound exceeds its aqueous solubility limit or if the percentage of DMSO in the final solution is too low. Try increasing the final percentage of DMSO in your working solution, but be mindful of the DMSO tolerance of your specific cell line or experimental model. Alternatively, consider using a formulation with solubilizing agents like PEG300, Tween-80, or SBE-β-CD for in vivo or certain in vitro applications.[7]
Q: I am observing inconsistent results between experiments. What could be the cause?
A: Inconsistent results can stem from several factors:
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Solution Stability: Avoid repeated freeze-thaw cycles of your stock solution by preparing single-use aliquots.[1][2]
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pH of Aqueous Solutions: this compound's stability is pH-dependent, with formulations being surprisingly stable in a pH range of approximately 2.0 to 5.0.[8][9] Ensure the pH of your final working solution is controlled and consistent.
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Accurate Dosing: Due to its high potency, ensure precise and accurate dilutions are made for each experiment.
Signaling Pathway
Tasipimidine is a selective α2A-adrenoceptor agonist. These receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, the receptor activates an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, resulting in reduced downstream signaling and ultimately inhibiting the release of norepinephrine.[4][10][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. ec.europa.eu [ec.europa.eu]
- 4. Further information - Tessie 0.3 mg/ml oral solution for dogs [noahcompendium.co.uk]
- 5. Tasipimidine - Wikipedia [en.wikipedia.org]
- 6. Tasipimidine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. EP4308236A1 - Tasipimidine formulations and use thereof - Google Patents [patents.google.com]
- 9. US20240173254A1 - Tasipimidine formulations and use thereof - Google Patents [patents.google.com]
- 10. islandscholar.ca [islandscholar.ca]
- 11. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Managing sedation as a side effect of Tasipimidine Sulfate in vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing sedation as a side effect of Tasipimidine Sulfate in in vivo experiments.
Troubleshooting Guides
Issue: Unexpected or Excessive Sedation Observed
1. Initial Assessment:
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Observe and document: Carefully record the signs of sedation. These may include decreased spontaneous locomotor activity, lethargy, ataxia (uncoordinated movements), and reduced response to stimuli.[1][2]
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Confirm dosage: Double-check the dose calculation and administration volume to rule out an accidental overdose.
2. Immediate Actions (If severe):
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Administer Reversal Agent: If sedation is profound or life-threatening, administer atipamezole, a selective α2-adrenoceptor antagonist.
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Protocol: One hour after Tasipimidine administration, an atipamezole dose of 300 µg/kg can be administered intravenously to reverse the effects of a 60 µg/kg dose of Tasipimidine.[2] Note that the half-life of atipamezole may be shorter than that of Tasipimidine, and sedative effects may reappear.[2]
-
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Supportive Care: Provide a warm and quiet environment. Monitor vital signs, especially respiratory rate and body temperature.[1][2]
3. Subsequent Experiment Adjustments:
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Dose Reduction: For the next experiment, reduce the dose of this compound. Sedation is a known dose-dependent effect.[1][3]
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Fasting State: Be aware that administering this compound to fasted animals can lead to more rapid absorption and higher maximum plasma concentrations, potentially increasing sedative effects.[2][3] Consider standardizing the feeding schedule.
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Drug Interactions: Avoid co-administration with other central nervous system depressants, as they can potentiate the sedative effects of Tasipimidine.[4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound that causes sedation?
A1: this compound is a potent and selective α2A-adrenoceptor agonist.[1] By stimulating these receptors in the central nervous system, it inhibits the release of noradrenaline.[2][3][5] This decrease in central noradrenergic neurotransmission leads to its anxiolytic effects, but also to dose-dependent sedation, analgesia, and a reduction in heart rate and blood pressure.[1][3]
Q2: At what doses of this compound should I expect to see sedation?
A2: Sedation is a dose-dependent side effect. While specific dose-response curves for sedation are not extensively published, studies in mice have shown that subcutaneous and higher oral doses lead to decreased spontaneous locomotor activity.[1] In rats, subcutaneous administration has been shown to reduce the acoustic startle reflex.[1] A study in dogs indicated that oral doses of 10 µg/kg and 30 µg/kg were not excessively sedating in healthy, non-anxious animals.[6]
Q3: How can I quantify the level of sedation in my animal model?
A3: Sedation can be quantified using various behavioral assays. The most common methods for assessing the sedative effects of Tasipimidine are:
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Open Field Test: This test measures spontaneous locomotor activity. A reduction in the distance traveled and rearing frequency can indicate sedation.
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Acoustic Startle Reflex Test: A decrease in the startle response to a loud auditory stimulus is indicative of a sedative effect.[1]
Q4: Are there any known drug interactions that can worsen sedation?
A4: Yes, the use of other central nervous system depressants is expected to potentiate the sedative effects of Tasipimidine.[4] Therefore, an appropriate dose adjustment should be made if co-administration is necessary.
Q5: What is the recommended protocol for reversing Tasipimidine-induced sedation?
A5: The effects of Tasipimidine can be reversed using atipamezole, a selective α2-adrenoceptor antagonist. A preclinical study has demonstrated successful reversal with the following protocol: one hour after treatment with Tasipimidine at 60 µg/kg body weight, an atipamezole dose of 300 µg/kg bodyweight was administered intravenously.[2]
Data Presentation
Table 1: Summary of In Vivo Sedative Effects of this compound
| Animal Model | Route of Administration | Dose Range | Observed Sedative Effect | Reference |
| Mice | Subcutaneous & Oral | Not specified | Decreased spontaneous locomotor activity | [1] |
| Rats | Subcutaneous | Not specified | Reduced acoustic startle reflex | [1] |
| Dogs | Oral | 10-100 µg/kg | Systemic exposure increases in a dose-proportional manner | [2] |
| Dogs | Oral | 30 µg/kg | Mild signs of sedation, reduced propofol and isoflurane requirements | [7] |
Experimental Protocols
Protocol 1: Open Field Test for Locomotor Activity
Objective: To assess the effect of this compound on spontaneous locomotor activity as a measure of sedation.
Materials:
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Open field arena (e.g., 42 x 42 x 42 cm for mice)
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Video camera mounted above the arena
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Automated tracking software
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70% ethanol for cleaning
Procedure:
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Acclimatize the animals to the testing room for at least 30-60 minutes before the experiment.
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Administer this compound or vehicle control at the desired dose and route.
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At the appropriate time point post-administration (based on pharmacokinetic data), gently place the animal in the center of the open field arena.
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Record the animal's activity for a set duration (e.g., 10-20 minutes).
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Between trials, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.
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Analyze the recorded videos using tracking software to quantify parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency. A significant decrease in these parameters in the Tasipimidine-treated group compared to the control group indicates sedation.
Protocol 2: Acoustic Startle Reflex Test
Objective: To measure the effect of this compound on the startle response as an indicator of sedation.
Materials:
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Acoustic startle response system (including a sound-attenuating chamber, a load cell platform to detect movement, and a sound generator)
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70% ethanol for cleaning
Procedure:
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Acclimatize the animals to the testing room.
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Administer this compound or vehicle control.
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At the designated time post-dosing, place the animal in the holder within the sound-attenuating chamber.
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Allow for a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
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Present a series of acoustic stimuli (e.g., 120 dB white noise for 40 ms) in a pseudorandom order with a variable inter-trial interval.
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The load cell platform will measure the animal's startle response (flinch).
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Clean the holder with 70% ethanol between animals.
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A significant reduction in the average startle amplitude in the Tasipimidine-treated group compared to the control group suggests a sedative effect.
Visualizations
Caption: Signaling pathway of Tasipimidine-induced sedation.
Caption: Troubleshooting workflow for managing sedation.
References
- 1. Tasipimidine-the pharmacological profile of a novel orally active selective α2A-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ec.europa.eu [ec.europa.eu]
- 3. Further information - Tessie 0.3 mg/ml oral solution for dogs [noahcompendium.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. domespharma.co.uk [domespharma.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Anaesthetic-sparing effect of the anxiolytic drug tasipimidine in Beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tasipimidine Sulfate Dose to Minimize Cardiovascular Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Tasipimidine sulfate dosage while minimizing cardiovascular side effects during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is Tasipimidine and what is its primary mechanism of action?
Tasipimidine is a potent and selective full agonist of the human α2A-adrenergic receptor.[1][2] Its primary mechanism of action involves binding to these receptors in the central nervous system, which inhibits the release of noradrenaline.[3][4] This reduction in noradrenergic neurotransmission leads to sedative, anxiolytic, and analgesic effects.[1][5]
Q2: What are the expected cardiovascular effects of Tasipimidine?
As an α2-adrenergic agonist, Tasipimidine can induce mild to moderate cardiovascular depression.[2][6] The most commonly observed effects are:
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Bradycardia: A significant reduction in heart rate (HR).[2][6]
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Reduced Cardiac Output (CO): A decrease in the volume of blood pumped by the heart per minute.[2][6]
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Hypotension: A decrease in mean arterial pressure (MAP).[6] The magnitude of these effects is dose-dependent.[7]
Q3: How selective is Tasipimidine for different α-adrenergic receptor subtypes?
Tasipimidine is highly selective for the human α2A-adrenoceptor.[2] It demonstrates weaker agonism on α2B and α2C-adrenoceptors.[2] It has low affinity and weak partial agonist activity on α1-adrenoceptors.[2] This selectivity profile is important, as the central α2A receptors are primarily responsible for the desired sedative and hypotensive effects, while peripheral α2B receptor stimulation can lead to vasoconstriction.[8][9]
Q4: Is there a known dose-response relationship for the cardiovascular effects of Tasipimidine?
Yes, the cardiovascular effects of α2-agonists like Tasipimidine are generally dose-dependent.[7] While specific dose-response curves for all cardiovascular parameters of Tasipimidine are not publicly available, studies in dogs have demonstrated significant cardiovascular effects at specific doses. For instance, an oral dose of 30 µg/kg resulted in a 20-30% reduction in heart rate and cardiac output, and a 10-15% decrease in mean arterial pressure.[2][6][10] A lower dose of 10 µg/kg has also been studied for its anxiolytic effects.[11][12] Researchers should establish a dose-response curve in their specific model to identify the optimal therapeutic window.
Q5: What is the onset and duration of Tasipimidine's effects?
After oral administration in dogs, the onset of effect is typically seen within one hour.[3][4] The duration of the anxiolytic effect can last for up to 3 hours or more, with some individual variation.[3][4] The peak sedative effect in rats, measured by the acoustic startle reflex, occurs at 1 hour and lasts for at least 2 hours.[13]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Severe Bradycardia or Hypotension | Dose of Tasipimidine is too high for the individual subject or experimental model. | - Immediately cease administration and provide supportive care. For animal models, this may include intravenous fluids and, in severe cases, vasopressors like norepinephrine to counteract the depletion of catecholamines.[6] - In future experiments, reduce the dose of Tasipimidine. Consider a dose de-escalation study to find the maximum tolerated dose. |
| Transient Hypertension Followed by Hypotension | This can be a biphasic blood pressure response, characteristic of some α2-agonists when administered rapidly or at high doses.[9] The initial hypertension is due to stimulation of peripheral α2B-receptors on vascular smooth muscle, causing vasoconstriction.[8][9] The subsequent hypotension is due to the central α2A-agonist effect reducing sympathetic outflow. | - Consider a slower rate of administration for intravenous infusions. - The oral route of administration, with its slower increase in plasma concentrations, may ameliorate the initial vasoconstriction.[8] |
| Variability in Cardiovascular Response Between Subjects | - Individual differences in receptor sensitivity, metabolism, or underlying health status. - For animal studies, factors like stress or the type of anesthesia used can influence cardiovascular parameters. | - Ensure a homogenous study population and adequate sample size to account for individual variability. - In animal studies, use conscious, telemetered animals to avoid the confounding effects of anesthesia.[14] If anesthesia is necessary, choose agents with minimal cardiovascular impact and maintain a consistent anesthetic plane. |
| Unexpected Drug-Drug Interactions | Co-administration with other central nervous system depressants can potentiate the sedative and cardiovascular effects of Tasipimidine.[3] | - Review all co-administered substances for potential synergistic effects. - If co-administration is necessary, consider reducing the dose of Tasipimidine and monitor cardiovascular parameters closely. A study in dogs suggests that a lower dose of Tasipimidine (20 µg/kg) is better tolerated when combined with clomipramine.[15] |
Data Summary
Table 1: In Vitro Selectivity Profile of Tasipimidine
| Receptor Subtype | Activity | pEC50 |
| Human α2A-adrenoceptor | Full Agonist | 7.57 |
| Human α2B-adrenoceptor | Weaker Agonist | 6.00 |
| Human α2C-adrenoceptor | Weaker Agonist | 6.29 |
| Rodent α2D-adrenoceptor | Weaker Agonist | 6.56 |
| Human α1-adrenoceptor | Low Affinity / Weak Partial Agonist | - |
| (Source: Lehtimäki J, et al. European Journal of Pharmacology. 2022)[2] |
Table 2: Cardiovascular Effects of Oral Tasipimidine (30 µg/kg) in Beagle Dogs
| Parameter | Change from Baseline |
| Heart Rate (HR) | ↓ 20-30% |
| Cardiac Output (CO) | ↓ 20-30% |
| Mean Arterial Pressure (MAP) | ↓ 10-15% |
| Tissue Blood Flow (tbf) | ↓ 40% |
| Tissue Oxygen Saturation (stO2) | ↓ 43% |
| (Source: Kästner SBR, et al. 2024)[2][6][10] |
Experimental Protocols
Protocol 1: In Vitro hERG Channel Inhibition Assay
Objective: To assess the potential of Tasipimidine to inhibit the hERG potassium channel, a key indicator of proarrhythmic risk.
Methodology: Manual patch-clamp electrophysiology on a cell line stably expressing the hERG channel (e.g., HEK-293 cells).
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Cell Culture: Culture hERG-expressing cells under standard conditions.
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Electrophysiology:
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Obtain whole-cell patch-clamp recordings.
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Use a standardized voltage protocol to elicit hERG currents. A recommended protocol involves a depolarizing step to +40 mV followed by a repolarizing ramp down to -80 mV.[16]
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Maintain a stable baseline recording in vehicle control solution.
-
-
Drug Application:
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Apply increasing concentrations of this compound to the cells. Concentrations should span a range sufficient to determine an IC50 value (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Allow for steady-state block to be achieved at each concentration.
-
-
Data Analysis:
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Measure the peak tail current at each concentration.
-
Calculate the percentage of channel inhibition relative to the control.
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Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Protocol 2: In Vivo Cardiovascular Telemetry Study in Conscious Dogs
Objective: To continuously monitor the cardiovascular effects of Tasipimidine in a conscious, non-anesthetized large animal model.
Methodology: Surgical implantation of telemetry transmitters in Beagle dogs.
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Animal Model: Use purpose-bred adult Beagle dogs.[3]
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Telemetry Implantation:
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Surgically implant a telemetry device capable of measuring ECG, arterial blood pressure, and body temperature.
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Allow for a sufficient post-operative recovery period.
-
-
Study Design:
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Employ a Latin-square crossover design to minimize individual variability and animal usage.[3] This design involves each animal receiving each treatment (e.g., vehicle, low dose, mid-dose, high dose of Tasipimidine) in a randomized order with an adequate washout period between treatments.
-
-
Dosing and Data Collection:
-
Administer this compound orally.
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Continuously record cardiovascular parameters (ECG, heart rate, systolic, diastolic, and mean arterial pressure) for a defined period pre- and post-dose (e.g., 24 hours).
-
-
Data Analysis:
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Analyze changes in heart rate and blood pressure from baseline.
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Evaluate ECG intervals, including PR, QRS, and QT. Correct the QT interval for heart rate (e.g., using Fridericia's formula, QTcF).[17]
-
Compare the effects at different dose levels to the vehicle control.
-
Visualizations
References
- 1. aurorabiomed.com [aurorabiomed.com]
- 2. Tasipimidine-the pharmacological profile of a novel orally active selective α2A-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular Telemetry Study In Beagle Dogs - Vivotecnia [vivotecnia.com]
- 4. fda.gov [fda.gov]
- 5. criver.com [criver.com]
- 6. Alpha Receptor Agonist Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Review of the statistical analysis of the dog telemetry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. elib.tiho-hannover.de [elib.tiho-hannover.de]
- 9. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of tasipimidine premedication with and without methadone and dexmedetomidine on cardiovascular variables during propofol-isoflurane anaesthesia in Beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Using alpha-2 adrenergic agonists to prevent heart complications after major surgery | Cochrane [cochrane.org]
- 14. jrfglobal.com [jrfglobal.com]
- 15. researchgate.net [researchgate.net]
- 16. fda.gov [fda.gov]
- 17. researchgate.net [researchgate.net]
Tasipimidine Sulfate Dose-Response Optimization in Mice: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing dose-response curves of Tasipimidine Sulfate in mice. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible experiments.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo dose-response studies with this compound in mice.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in locomotor activity between mice in the same dose group. | - Insufficient Acclimation: Mice may be stressed from handling or a novel environment. - Individual Animal Differences: Natural variation in metabolism, receptor density, or temperament. - Inconsistent Dosing Technique: Variation in injection volume or placement. | - Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment. Habituate them to handling and injection procedures for several days prior to the study. - Increase Sample Size: A larger 'n' per group can help to mitigate the effects of individual variability. - Standardize Procedures: Ensure all experimenters use a consistent, well-practiced dosing technique. |
| No significant reduction in locomotor activity, even at higher doses. | - Incorrect Drug Formulation/Storage: this compound may have degraded. - Route of Administration: The chosen route may have low bioavailability. - Strain of Mice: Different mouse strains can exhibit varied sensitivity to pharmacological agents. | - Verify Compound Integrity: Prepare fresh solutions of this compound and store them appropriately, protected from light and at the recommended temperature. - Consider Alternative Routes: If using oral administration, consider subcutaneous injection, which may have higher bioavailability. - Consult Literature for Strain Sensitivity: Review literature to determine if the selected mouse strain is appropriate for studying α2-adrenoceptor agonists. |
| Observation of a biphasic (U-shaped) dose-response curve. | - Receptor Subtype Complexity: At different concentrations, Tasipimidine may interact with other receptor subtypes or trigger counter-regulatory mechanisms. - Off-Target Effects: At higher doses, the drug may have effects on other biological targets. | - Expand Dose Range: Test a wider range of doses, including very low and very high concentrations, to fully characterize the dose-response relationship. - Pharmacological Blockade Studies: Use selective antagonists for other receptors to investigate potential off-target effects. |
| Mice appear overly sedated or exhibit adverse effects (e.g., severe bradycardia, hypothermia). | - Dose is too high: The upper range of the tested doses may be approaching toxic levels. - Synergistic effects with other factors: Environmental stressors or underlying health issues could potentiate the drug's effects. | - Dose De-escalation: Reduce the highest doses in your study design. - Monitor Vital Signs: Implement monitoring of heart rate and body temperature, especially at higher doses. - Ensure Animal Welfare: Provide supplemental heat to prevent hypothermia and ensure animals are housed in a quiet, stress-free environment. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: Tasipimidine is a potent and selective agonist for the alpha-2A adrenergic receptor (α2A-AR).[1][2] This receptor is a G protein-coupled receptor (GPCR) associated with the Gi heterotrimeric G-protein.[3] Activation of the α2A-AR inhibits the enzyme adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP signaling in the central nervous system results in decreased norepinephrine release, leading to sedative and anxiolytic effects.[4]
Q2: What is a typical effective dose range for this compound to reduce locomotor activity in mice?
A2: For subcutaneous injection, doses of 30 µg/kg and higher have been shown to significantly reduce spontaneous locomotor activity, with a more pronounced effect observed at 100 µg/kg.[2] For oral administration, a dose of 3.0 mg/kg has been reported to significantly decrease locomotor activity, while 0.9 mg/kg had no effect.[2]
Q3: What are the expected side effects of this compound in mice?
A3: As an α2-adrenoceptor agonist, Tasipimidine can cause dose-dependent side effects common to this drug class. These may include an initial increase in blood pressure followed by a more sustained decrease, a reduced heart rate (bradycardia), and a decrease in body temperature (hypothermia).[4] At higher doses, excessive sedation and lethargy may be observed.
Q4: How should this compound be prepared for in vivo studies in mice?
A4: The solubility of this compound should be considered when preparing dosing solutions. It can be dissolved in saline or other appropriate vehicles. It is crucial to ensure the final solution is sterile and at a suitable pH for injection. Always refer to the manufacturer's instructions for specific solubility and stability information.
Q5: What is the recommended washout period between doses in a crossover study design?
Data Presentation
Table 1: Dose-Response of this compound on Spontaneous Locomotor Activity in Mice (Subcutaneous Administration)
| Dose (µg/kg) | Effect on Locomotor Activity | Reference |
| 10 | No significant effect | [2] |
| 30 | Significant reduction in activity count | [2] |
| 100 | More pronounced reduction in activity count | [2] |
| >100 | Dose-dependent reduction | [2] |
Table 2: Dose-Response of this compound on Spontaneous Locomotor Activity in Mice (Oral Administration)
| Dose (mg/kg) | Effect on Locomotor Activity | Reference |
| 0.9 | No effect | [2] |
| 3.0 | Significant decrease in spontaneous locomotor activity | [2] |
Experimental Protocols
Protocol 1: Assessment of Spontaneous Locomotor Activity in Mice Following this compound Administration
1. Objective: To determine the dose-response relationship of this compound on spontaneous locomotor activity in mice.
2. Materials:
-
This compound
-
Sterile 0.9% saline (or other appropriate vehicle)
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard mouse cages
-
Automated locomotor activity chambers equipped with infrared beams
-
Calibrated analytical balance
-
Syringes and needles for administration (e.g., 27-gauge for subcutaneous injection)
3. Methods:
-
Animal Acclimation:
-
House mice in groups of 3-5 per cage in a temperature and humidity-controlled vivarium with a 12-hour light/dark cycle.
-
Provide ad libitum access to food and water.
-
Handle mice for 5 minutes daily for 3-5 days prior to the experiment to acclimate them to the experimenter.
-
On the day of the experiment, transport mice to the testing room and allow them to acclimate for at least 60 minutes before starting the procedure.
-
-
Drug Preparation:
-
On the day of the experiment, prepare fresh solutions of this compound in sterile 0.9% saline at the desired concentrations.
-
The volume of administration should be consistent across all groups (e.g., 10 mL/kg).
-
-
Experimental Procedure:
-
Randomly assign mice to different treatment groups (e.g., Vehicle, 10 µg/kg, 30 µg/kg, 100 µg/kg, 300 µg/kg this compound). A minimum of 8-10 mice per group is recommended.
-
Administer the assigned treatment (vehicle or this compound) via subcutaneous injection.
-
Immediately after injection, place each mouse individually into the center of a locomotor activity chamber.
-
Record locomotor activity (e.g., total distance traveled, number of beam breaks) continuously for 60-120 minutes in 5-minute bins.
-
The chambers should be in a sound-attenuated and dimly lit room to minimize external stimuli.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test like Dunnett's or Tukey's) to compare the locomotor activity of the different dose groups to the vehicle control group.
-
The primary endpoint is typically the total locomotor activity over a defined period (e.g., the first 30 or 60 minutes post-injection).
-
Graph the dose-response curve by plotting the dose of this compound against the mean locomotor activity for each group.
-
Visualizations
Caption: Signaling pathway of this compound via the α2A-adrenergic receptor.
Caption: Experimental workflow for a locomotor activity dose-response study.
References
- 1. Tasipimidine-the pharmacological profile of a novel orally active selective α2A-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Locomotor Activity in Mice During Chronic Treatment With Caffeine and Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
Common experimental pitfalls with selective α2A-adrenoceptor agonists
Technical Support Center: α2A-Adrenoceptor Agonists
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the experimental use of selective α2A-adrenoceptor agonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by α2A-adrenoceptor agonists?
A1: The α2A-adrenoceptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Upon agonist binding, the activated Gi-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This is the canonical signaling pathway and the most commonly measured functional output in vitro. Additionally, α2A-adrenoceptors can activate other signaling pathways, including G-protein-coupled inwardly rectifying potassium (GIRK) channels and mitogen-activated protein kinase (MAPK) pathways, and can interact with other signaling proteins like β-arrestin.
Caption: Canonical Gi-protein signaling pathway for the α2A-adrenoceptor.
Q2: How do I choose the most selective α2A-adrenoceptor agonist for my experiment?
A2: True selectivity is challenging as most agonists show some affinity for other α2-adrenoceptor subtypes (α2B, α2C) and, in some cases, imidazoline receptors. Your choice should be based on the relative selectivity profile and the specific requirements of your experimental system.
-
Guanfacine is often preferred for its higher selectivity for the α2A subtype over α2B and α2C subtypes compared to clonidine.
-
Clonidine , while widely used, has significant affinity for all three α2 subtypes and imidazoline receptors.
-
A-54741 is a highly selective α2A agonist, but its availability may be limited.
Always consult binding affinity (Ki) data to inform your decision. The table below summarizes the binding affinities of common agonists.
Q3: What are the potential off-target effects I should be aware of?
A3: Off-target effects are a major pitfall. The most common ones include:
-
Activation of α2B and α2C adrenoceptors: These subtypes can have different physiological roles. For instance, α2B activation can cause transient hypertension.
-
Activation of Imidazoline Receptors: Agonists with an imidazoline structure, like clonidine and moxonidine, can bind to imidazoline I1 receptors, which can independently lower blood pressure. This can confound results in cardiovascular studies.
-
Species Differences: The pharmacology and distribution of receptor subtypes can vary between species, affecting the translation of results from animal models to humans.
To mitigate these effects, use the lowest effective concentration of the most selective agonist available and consider using subtype-selective antagonists or knockout animal models to confirm that the observed effect is mediated by the α2A-adrenoceptor.
Quantitative Data Summary
The following table presents the binding affinities (Ki, in nM) of common α-adrenoceptor agonists across different receptor subtypes. Lower Ki values indicate higher affinity.
| Agonist | α2A-AR (Ki, nM) | α2B-AR (Ki, nM) | α2C-AR (Ki, nM) | α1A-AR (Ki, nM) | Imidazoline I1 (Ki, nM) |
| Guanfacine | 3.3 | 130 | 130 | 2,700 | >10,000 |
| Clonidine | 4.3 | 18 | 12 | 1,400 | 36 |
| Dexmedetomidine | 1.4 | 12 | 3.8 | 1,800 | 1,100 |
| A-54741 | 0.8 | 300 | 200 | >10,000 | >10,000 |
Data compiled from various pharmacological studies. Values can vary slightly based on experimental conditions.
Troubleshooting Guide
Problem: I am not observing the expected decrease in cAMP levels in my cell-based assay.
This is a common issue that can arise from several factors. Follow this troubleshooting workflow to identify the potential cause.
Caption: Troubleshooting workflow for a failed cAMP inhibition assay.
Problem: My in vivo results (e.g., blood pressure) are inconsistent or biphasic.
A biphasic blood pressure response (an initial, transient hypertension followed by a sustained hypotension) is a classic pitfall.
-
Cause: This often results from using a high concentration of an agonist that is not sufficiently selective. The initial hypertension can be mediated by the activation of α2B-adrenoceptors on vascular smooth muscle, while the subsequent hypotension is the desired CNS-mediated effect of α2A-adrenoceptor activation.
-
Solution:
-
Lower the Dose: Perform a dose-response curve to find the lowest dose that elicits the desired hypotensive effect without causing initial hypertension.
-
Use a More Selective Agonist: Switch to an agonist with a better selectivity ratio for α2A over α2B, such as guanfacine.
-
Route of Administration: Consider direct administration to the central nervous system (e.g., intracerebroventricularly) to bypass peripheral effects.
-
Problem: The effect of the agonist diminishes over time (tachyphylaxis).
-
Cause: Prolonged exposure to an agonist can lead to receptor desensitization. This process involves the phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs), followed by the binding of β-arrestin, which uncouples the receptor from its G-protein and promotes its internalization.
-
Solution:
-
Time-Course Experiments: Characterize the onset of desensitization in your system to determine the optimal time window for your measurements.
-
Intermittent Dosing: In longer-term studies, use an intermittent dosing schedule rather than continuous infusion to allow for receptor resensitization.
-
Investigate Mechanisms: If desensitization is the focus of your study, you can use pharmacological inhibitors of GRKs or β-arrestin knockdown models to probe the underlying mechanism.
-
Caption: Relationship between agonist concentration, selectivity, and effects.
Key Experimental Protocol
Protocol: cAMP Inhibition Assay in HEK293 cells stably expressing α2A-Adrenoceptor
This protocol provides a framework for measuring the functional potency of an α2A agonist.
-
Cell Culture:
-
Culture HEK293 cells stably expressing the human α2A-adrenoceptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Plate cells in a 96-well plate at a density of ~50,000 cells/well and grow overnight.
-
-
Assay Procedure:
-
Wash cells once with warm, serum-free media or HBSS.
-
Add 50 µL of assay buffer containing a phosphodiesterase inhibitor like 0.5 mM IBMX to prevent cAMP degradation. Incubate for 10 minutes at 37°C.
-
Prepare a serial dilution of your α2A agonist. Add 25 µL of the agonist to the appropriate wells.
-
Add 25 µL of 10 µM Forskolin (a direct adenylyl cyclase activator) to all wells except the negative control. This will stimulate cAMP production.
-
Incubate the plate for 15-30 minutes at 37°C. The optimal time should be determined empirically to avoid receptor desensitization.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE). Follow the manufacturer's instructions precisely.
-
-
Data Analysis:
-
Normalize the data: Set the signal from cells treated with Forskolin alone as 100% and the signal from untreated cells as 0%.
-
Plot the normalized response against the log of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (the concentration of agonist that produces 50% of the maximal inhibition) and the Emax (maximal effect).
-
Monitoring and managing Tasipimidine Sulfate-induced bradycardia in lab animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring and managing bradycardia induced by Tasipimidine Sulfate in laboratory animals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective alpha-2A adrenoceptor agonist.[1][2] Its primary mechanism of action involves binding to and activating alpha-2A adrenergic receptors in the central nervous system. This activation inhibits the release of norepinephrine, a key neurotransmitter involved in arousal and anxiety.[1][2] By reducing noradrenergic neurotransmission, Tasipimidine exerts anxiolytic (anti-anxiety), sedative, and analgesic effects.[3]
Q2: What are the expected cardiovascular effects of this compound in lab animals?
A2: The most common cardiovascular effects are a dose-dependent decrease in heart rate (bradycardia) and a slight decrease in blood pressure (hypotension).[3][4] These effects are a direct consequence of its mechanism of action, specifically the reduced sympathetic outflow from the central nervous system.[1][5] In healthy dogs, oral administration of 30 μg/kg of Tasipimidine has been shown to cause a significant 20-30% reduction in heart rate and a 10-15% decrease in mean arterial pressure (MAP).[4]
Q3: At what dose level does bradycardia become a concern?
A3: Mild to moderate bradycardia is an expected pharmacological effect of Tasipimidine. However, the threshold for concern depends on the animal species, their baseline cardiovascular health, and the experimental context. As a general guideline, a heart rate reduction exceeding 30-40% from baseline, or any bradycardia accompanied by clinical signs of poor perfusion (e.g., pale mucous membranes, prolonged capillary refill time), warrants closer monitoring and potential intervention.
Q4: How can I monitor for Tasipimidine-induced bradycardia?
A4: Continuous monitoring of cardiovascular parameters is crucial. The recommended methods include:
-
Electrocardiography (ECG): For detailed assessment of heart rate and rhythm.
-
Arterial Blood Pressure Monitoring: Can be done invasively via an arterial catheter or non-invasively using validated devices.[6][7]
-
Telemetry: Implantable telemetry devices are the gold standard for continuous monitoring of ECG, blood pressure, and heart rate in conscious, freely moving animals, which minimizes stress-related artifacts.[8][9]
Q5: What is the recommended course of action if severe bradycardia is observed?
A5: If severe bradycardia occurs, the first step is to assess the animal's overall clinical condition. If the animal is hemodynamically stable, a reduction in the Tasipimidine dose for subsequent administrations may be sufficient. In cases of severe or symptomatic bradycardia, administration of an antagonist may be necessary. The specific alpha-2 adrenoceptor antagonist, atipamezole, can be used to reverse the effects of Tasipimidine.[3] The use of anticholinergics like atropine is generally not recommended as a first-line treatment for alpha-2 agonist-induced bradycardia due to the risk of inducing severe hypertension.[5][10]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant Bradycardia (Heart rate drop >30%) with Normal Blood Pressure | Expected pharmacological effect of Tasipimidine | Continue close monitoring. Consider dose reduction in subsequent experiments if the level of bradycardia is deemed excessive for the study protocol. |
| Bradycardia Accompanied by Hypotension | High dose of Tasipimidine or increased sensitivity of the animal | Assess for signs of poor perfusion. If compromised, consider administration of intravenous fluids to support blood pressure. If severe, reversal with atipamezole may be necessary. |
| Bradycardia with Concurrent Arrhythmias | Potential for underlying cardiac conditions exacerbated by Tasipimidine | Obtain a full ECG tracing for veterinary review. Discontinue Tasipimidine administration until a thorough cardiovascular assessment is completed. |
| Variable or Unexpected Cardiovascular Responses | Interaction with other experimental compounds or anesthetics | Review all co-administered substances for potential cardiovascular effects. If using anesthesia, be aware that Tasipimidine can potentiate the effects of many anesthetic agents, requiring dose adjustments.[3][4] |
| Bradycardia Persists Longer Than Expected | Impaired drug metabolism or elimination in the individual animal | Monitor the animal until cardiovascular parameters return to baseline. Collect blood samples for pharmacokinetic analysis if possible to investigate drug clearance. |
Data Presentation
Table 1: Summary of Cardiovascular Effects of Tasipimidine in Beagle Dogs
| Parameter | Dose of Tasipimidine | Observed Effect | Reference |
| Heart Rate (HR) | 30 μg/kg (oral) | 20-30% reduction | [4] |
| Cardiac Output (CO) | 30 μg/kg (oral) | 20-30% reduction | [4] |
| Mean Arterial Pressure (MAP) | 30 μg/kg (oral) | 10-15% reduction | [4] |
| Tissue Blood Flow (tbf) | 30 μg/kg (oral) | 40% reduction | [4] |
| Tissue Oxygen Saturation (stO₂) | 30 μg/kg (oral) | 43% reduction | [4] |
Experimental Protocols
Protocol 1: Cardiovascular Monitoring in Conscious Dogs via Telemetry
-
Animal Preparation: Beagle dogs are surgically implanted with a telemetry device capable of measuring ECG, blood pressure, and temperature. A recovery period of at least two weeks is allowed post-surgery.
-
Acclimation: Animals are acclimated to the study room and procedures to minimize stress.
-
Baseline Data Collection: Continuous telemetry data is recorded for at least 24 hours prior to Tasipimidine administration to establish baseline cardiovascular parameters.
-
Tasipimidine Administration: this compound is administered orally at the desired dose.
-
Post-Dose Monitoring: Continuous telemetry data is recorded for a minimum of 24 hours post-administration.
-
Data Analysis: Heart rate, blood pressure (systolic, diastolic, and mean), and ECG intervals (e.g., PR, QRS, QT) are analyzed at regular intervals and compared to baseline values.
Protocol 2: Management of Severe Tasipimidine-Induced Bradycardia
-
Confirmation: Confirm severe bradycardia (e.g., heart rate < 40 bpm in dogs) via ECG or pulse palpation.[11]
-
Clinical Assessment: Evaluate mucous membrane color, capillary refill time, and pulse quality to assess hemodynamic stability.
-
Discontinue Agonist: If Tasipimidine is being administered as an infusion, stop the infusion immediately.
-
Administer Reversal Agent: If the animal is hemodynamically compromised, administer atipamezole at a dose appropriate for the amount of Tasipimidine given.
-
Supportive Care: Provide supplemental oxygen and maintain body temperature. Intravenous fluids may be administered to support blood pressure.
-
Continuous Monitoring: Continue to monitor cardiovascular parameters closely until they have stabilized within a normal range.
Protocol 3: Atropine Administration for Vagal-Mediated Bradycardia (Use with Caution)
Note: This protocol is intended for bradycardia due to high vagal tone and is generally not recommended for primary alpha-2 agonist-induced bradycardia.
-
Dosage: The recommended dose of atropine is 0.01-0.04 mg/kg.[10][12] For non-emergency situations, a lower dose of 0.01-0.02 mg/kg IV is often sufficient.[12][13] In emergencies, up to 0.04 mg/kg IV may be used.[12][13] Atropine can also be administered IM or SC at the higher end of the dose range.[12][13]
-
Administration: Administer the calculated dose intravenously. An initial paradoxical decrease in heart rate may be observed, which is typically transient.[10]
-
Monitoring: Closely monitor for the desired increase in heart rate and be vigilant for the development of hypertension and tachycardia, which are potential adverse effects.[10] The effects of IV atropine are rapid in onset and typically last for 20-30 minutes.[12][13]
Visualizations
Caption: Signaling pathway of Tasipimidine-induced bradycardia.
References
- 1. A review of the physiological effects of α2-agonists related to the clinical use of medetomidine in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. domespharma.co.uk [domespharma.co.uk]
- 3. ec.europa.eu [ec.europa.eu]
- 4. Effects of tasipimidine premedication with and without methadone and dexmedetomidine on cardiovascular variables during propofol-isoflurane anaesthesia in Beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dvm360.com [dvm360.com]
- 6. vetmed.vt.edu [vetmed.vt.edu]
- 7. dvm360.com [dvm360.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of cardiovascular changes in dogs administered three positive controls using jacketed external telemetry-blood pressure (JET-BP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vettimes.com [vettimes.com]
- 11. wvs.academy [wvs.academy]
- 12. assets.ctfassets.net [assets.ctfassets.net]
- 13. Therapeutics Snapshot: Atropine [cliniciansbrief.com]
Technical Support Center: Tasipimidine Sulfate Stability in Research Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of tasipimidine sulfate in various research formulations. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound as a drug substance?
A1: The this compound drug substance is known to have excellent stability on its own.[1][2] However, its stability can be significantly impaired by the addition of pharmaceutical excipients.[1][2]
Q2: What is the optimal pH range for formulating aqueous solutions of this compound?
A2: Aqueous formulations of this compound are surprisingly stable in a pH range of approximately 2.0 to 5.0.[1][2] Acidic conditions have been shown to protect tasipimidine from degradation.[1] It is recommended to avoid formulating below pH 2.0 to prevent potential adverse effects such as tissue irritation upon administration.[1]
Q3: What are the recommended storage conditions for this compound formulations?
A3: For the commercial veterinary product "Tessie," which is an oral solution of tasipimidine, the recommended storage is in a refrigerator at 2°C to 8°C.[3][4][5] The product should also be protected from light by keeping it in its outer carton.[3][4][5] Once opened, the refrigerated shelf life is 12 months, and at room temperature (below 25°C), it is 1 month.[3][5] For research formulations, it is advisable to follow similar storage conditions, especially for long-term stability studies. Stock solutions of this compound are recommended to be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6]
Q4: What is the main degradation product of this compound in aqueous solutions?
A4: The primary degradation product identified in aqueous solutions is A-(2-aminoethyl)-5-methoxy-3,4-dihydro-1H-2-benzopyran-1-carboxamide.[1]
Q5: Are there any known incompatibilities with common excipients?
Troubleshooting Guide
Problem: I am observing a rapid loss of potency in my this compound solution.
-
Possible Cause 1: Incorrect pH.
-
Troubleshooting Step: Measure the pH of your formulation. If it is outside the optimal range of 2.0 to 5.0, adjust it using a suitable pH-adjusting agent like citric acid.[1]
-
-
Possible Cause 2: Incompatible Excipients.
-
Troubleshooting Step: Review the composition of your formulation. If you are using excipients other than those known to be compatible (e.g., citric acid buffer, sodium benzoate), consider performing a systematic excipient compatibility study. This involves preparing binary mixtures of this compound with each excipient and analyzing for degradation over time.
-
-
Possible Cause 3: Exposure to Light.
-
Possible Cause 4: Inappropriate Storage Temperature.
Problem: I am seeing an unknown peak in my HPLC chromatogram that increases over time.
-
Possible Cause: Formation of a Degradation Product.
-
Troubleshooting Step 1: Based on existing data, the primary degradation product is A-(2-aminoethyl)-5-methoxy-3,4-dihydro-1H-2-benzopyran-1-carboxamide.[1] You can try to confirm the identity of this peak using mass spectrometry (MS).
-
Troubleshooting Step 2: If the peak does not correspond to the known degradation product, it may be a secondary degradant or a product of an interaction with an excipient. A forced degradation study can help in systematically identifying potential degradation products.
-
Data Presentation
Table 1: Stability of this compound in Aqueous Solution at Different pH Values (Estimated Shelf-Life at 5°C)
| pH of Formulation | Estimated Mean Shelf-Life at 5°C (with 1.0% limit for the main degradation product) |
| 2.0 - 3.6 | > 3 years |
| 5.9 | Not specified, but expected to be shorter than at lower pH |
| 6.9 | Not specified, but expected to be significantly shorter than at lower pH |
This data is based on the Accelerated Stability Assessment Program (ASAP) results mentioned in patent literature.[1]
Table 2: Representative Excipient Compatibility for this compound Formulations (Qualitative)
| Excipient Class | Excipient Example | Compatibility | Notes |
| Buffering Agent | Citric Acid/Citrate | Compatible | Used in a stable formulation.[1][4] |
| Preservative | Sodium Benzoate | Compatible | Used in a stable formulation.[1][4] |
| Sweeteners | (e.g., Sorbitol, Sucralose) | Requires Testing | Potential for interaction; compatibility should be confirmed. |
| Flavoring Agents | Various | Requires Testing | Potential for interaction; compatibility should be confirmed. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance and the solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance and the solution to a combination of UV and visible light as per ICH Q1B guidelines.
-
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general protocol for a stability-indicating RP-HPLC method suitable for analyzing this compound and its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM phosphate buffer at pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation between the parent drug and its degradants.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by measuring the UV absorbance spectrum of this compound (a common wavelength for similar compounds is around 220-280 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
- 1. EP4308236A1 - Tasipimidine formulations and use thereof - Google Patents [patents.google.com]
- 2. US20240165083A1 - Tasipimidine formulations and use thereof - Google Patents [patents.google.com]
- 3. ec.europa.eu [ec.europa.eu]
- 4. ec.europa.eu [ec.europa.eu]
- 5. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 6. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Comparative Efficacy of Tasipimidine Sulfate and Clonidine: A Guide for Researchers
This guide provides a detailed comparative analysis of the efficacy of Tasipimidine Sulfate and clonidine, two α2-adrenergic receptor agonists. The information is intended for researchers, scientists, and drug development professionals, presenting a synthesis of available preclinical and clinical data. While direct comparative studies are limited, this guide offers a side-by-side evaluation of their pharmacological profiles, efficacy in relevant therapeutic areas, and safety considerations based on existing literature.
Pharmacological Profile
Both Tasipimidine and clonidine exert their effects primarily through the activation of α2-adrenergic receptors, leading to a reduction in sympathetic outflow from the central nervous system. However, their receptor subtype selectivity and approved indications differ significantly.
This compound is a novel, potent, and selective full agonist of the human α2A-adrenergic receptor.[1][2] Its affinity for α2B and α2C subtypes is considerably lower.[2] It is currently approved in the European Union for the short-term treatment of fear and anxiety in dogs.[1] In preclinical studies, Tasipimidine has demonstrated anxiolytic, sedative, and analgesic effects.[2][3]
Clonidine , a well-established medication, acts as an agonist at α2-adrenergic receptors and also shows affinity for imidazoline receptors.[4] It is not as selective for the α2A subtype as Tasipimidine. Clonidine is approved for various indications in humans, including hypertension, attention-deficit/hyperactivity disorder (ADHD), and as an adjunct for severe cancer-related pain.[4][5] It is also used off-label for numerous conditions, including anxiety disorders, opioid withdrawal, and as a sedative in intensive care settings.[6]
Data Presentation: Comparative Efficacy and Effects
The following tables summarize the available quantitative data for this compound and clonidine, focusing on receptor binding affinity, sedative effects, analgesic properties, and cardiovascular effects. It is crucial to note that the data for Tasipimidine is primarily from preclinical studies in animals (dogs and rodents), while the data for clonidine is largely from human clinical trials.
| Parameter | This compound | Clonidine | Reference |
| Target Receptor | Selective α2A-Adrenergic Receptor Agonist | α2-Adrenergic Receptor Agonist | [2][4] |
| Receptor Binding Affinity (pEC50) | Human α2A: 7.57 | Not specified in similar format | [2] |
| Human α2B: 6.00 | [2] | ||
| Human α2C: 6.29 | [2] |
Table 1: Comparative Receptor Affinity
| Study Population | Drug & Dosage | Sedative Effect | Experimental Model/Setting | Reference |
| Mice | Tasipimidine (subcutaneous & oral) | Decreased spontaneous locomotor activity | In vivo locomotor activity test | [2] |
| Rats | Tasipimidine (subcutaneous) | Reduced acoustic startle reflex | In vivo acoustic startle reflex test | [2] |
| Beagle Dogs | Tasipimidine (30 μg/kg, oral) | Mild signs of sedation, reduced propofol and isoflurane requirements | Anesthesia induction and maintenance | [7] |
| Healthy Humans | Clonidine (1, 2, and 4 μg/kg/h infusion) | Significant and progressive sedation | Placebo-controlled, randomized study | [8][9] |
| Critically Ill Adults | Clonidine (HD >0.4 mg/day) | No significant difference in sedative doses compared to low-dose | Retrospective cohort study | [10] |
| Children | Clonidine (2 and 4 μg/kg, oral) | Effective preanesthetic sedation | Randomized controlled clinical trial | [11] |
Table 2: Comparative Sedative Efficacy
| Study Population | Drug & Dosage | Analgesic Effect | Experimental Model/Setting | Reference |
| Healthy Humans | Clonidine (4 μg/kg/h infusion) | Statistically significant analgesia | Cold pressor test | [8] |
| Opioid-Dependent Patients with Fractures | Clonidine (0.2 mg, oral) | Significantly lower pain scores and reduced morphine requirement | Randomized clinical trial | [1][12] |
| Children (minor surgery) | Clonidine (4 μg/kg, oral) | Lower postoperative pain scores and reduced need for supplementary analgesics | Randomized controlled clinical trial | [11] |
| Critically Ill Adults | Clonidine (HD >0.4 mg/day) | Greater reduction in mean daily opioid requirements compared to low-dose | Retrospective cohort study | [10] |
| Dogs | Tasipimidine | Analgesic effects are a known dose-dependent pharmacological effect | General statement | [3] |
Table 3: Comparative Analgesic Efficacy
| Study Population | Drug & Dosage | Cardiovascular Effect | Experimental Model/Setting | Reference |
| Beagle Dogs | Tasipimidine (30 μg/kg, oral) | 20-30% reduction in Heart Rate (HR) and Cardiac Output (CO), 10-15% decrease in Mean Arterial Pressure (MAP) | Prospective, placebo-controlled experimental trial | [13] |
| Healthy Humans | Clonidine | Reduction in blood pressure and heart rate | General statement | [14] |
| Critically Ill Adults | Clonidine | Increased incidence of clinically significant hypotension | Systematic review and meta-analysis | [15] |
| Humans | Clonidine | Bradycardia and hypotension are known side effects | General statement | [16] |
Table 4: Comparative Cardiovascular Effects
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to allow for a comprehensive understanding of the presented data.
Tasipimidine: Cardiovascular Effects in Beagle Dogs
-
Study Design: A prospective, placebo-controlled, blinded, experimental trial was conducted on seven adult Beagle dogs.[13]
-
Procedure: The dogs received an oral dose of Tasipimidine at 30 μg/kg. Sixty minutes after administration, anesthesia was induced with propofol and maintained with isoflurane.
-
Measurements: Cardiovascular parameters including heart rate (HR), cardiac output (CO), and mean arterial pressure (MAP) were measured at baseline and at various time points after drug administration and during anesthesia.
-
Data Analysis: A two-way ANOVA for repeated measures was used to analyze the data, with a p-value < 0.05 considered statistically significant.[13]
Clonidine: Sedative and Analgesic Effects in Healthy Humans
-
Study Design: A placebo-controlled, randomized study was conducted on eight healthy volunteers.[8][9]
-
Procedure: On separate days, each volunteer received a 1-hour infusion of placebo or clonidine at doses of 1, 2, and 4 μg/kg/h.
-
Measurements:
-
Sedation: Assessed using the bispectral index (BIS), a visual analogue scale, and an observer assessment of sedation.[8][9]
-
Analgesia: Evaluated using a cold pressor test.[8]
-
Cognitive Function: Measured by word list recall and the digit symbol substitution test (DSST).[8]
-
Cardiorespiratory Variables: Heart rate, mean arterial pressure, respiratory rate, end-tidal carbon dioxide, and oxygen saturation were monitored.[8]
-
-
Data Analysis: Statistical analysis was performed to compare the effects of different clonidine doses with placebo.
Clonidine: Analgesic Efficacy in Opioid-Dependent Patients
-
Study Design: A blinded, randomized clinical trial was conducted in an emergency department with 70 opioid-dependent patients with orthopedic fractures.[12]
-
Procedure: Patients were randomly assigned to receive either 0.2 mg of oral clonidine or a placebo.
-
Measurements: Pain levels were assessed using the Numerical Rating Scale (NRS) at baseline, 30 minutes, 1 hour, and at disposition. The total amount of morphine required for pain management was also recorded.
-
Data Analysis: Statistical comparisons were made between the clonidine and placebo groups to determine the effect on pain scores and morphine consumption.[12]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the signaling pathway of α2-adrenergic agonists and a typical experimental workflow for evaluating sedative effects.
Caption: Signaling pathway of α2-adrenergic agonists.
Caption: Experimental workflow for sedative effect evaluation.
Conclusion
This compound and clonidine are both effective α2-adrenergic agonists, but their clinical applications and selectivity profiles differ. Tasipimidine demonstrates high selectivity for the α2A-adrenergic receptor subtype and is currently approved for veterinary use in treating anxiety in dogs.[1][2] Clonidine has a broader spectrum of activity and is a long-standing therapeutic agent in human medicine for conditions such as hypertension, ADHD, and pain.[4]
The available data suggests that both compounds produce dose-dependent sedation and have significant cardiovascular effects, primarily a decrease in heart rate and blood pressure.[13][16] The analgesic properties of clonidine are well-documented in humans, particularly in the context of postoperative and chronic pain management.[11][12] While Tasipimidine is also known to have analgesic effects, quantitative clinical data in this area is less readily available.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Tasipimidine-the pharmacological profile of a novel orally active selective α2A-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ec.europa.eu [ec.europa.eu]
- 4. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Clonidine: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 6. Clonidine in Adults as a Sedative Agent in the Intensive Care Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anaesthetic-sparing effect of the anxiolytic drug tasipimidine in Beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sedative, analgesic and cognitive effects of clonidine infusions in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. High-versus low-dose clonidine for sedation and analgesia in critically ill adults: A retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oral clonidine premedication reduces postoperative pain in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of oral clonidine on pain reduction in patients with opioid use disorder in the emergency department: A randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of tasipimidine premedication with and without methadone and dexmedetomidine on cardiovascular variables during propofol-isoflurane anaesthesia in Beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hemodynamic and cardiac effects of clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clonidine for sedation in the critically ill: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
Validating the Anxiolytic Potential of Tasipimidine Sulfate: A Comparative Analysis Using the Elevated Plus Maze
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the anxiolytic activity of Tasipimidine Sulfate. While direct quantitative data for this compound in the elevated plus maze (EPM) is not publicly available, this document summarizes its known mechanism of action and relevant preclinical findings. To offer a comprehensive perspective, we present a detailed experimental protocol for the EPM and comparative data from studies on well-established anxiolytic agents, diazepam and buspirone, alongside a vehicle control.
Comparative Analysis of Anxiolytic Activity in the Elevated Plus Maze
The elevated plus maze is a widely used behavioral assay to assess anxiety in rodents. The test relies on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.
While specific data for this compound in the EPM is not available in the public domain, its mechanism as a selective α2A-adrenoceptor agonist suggests potential anxiolytic effects.[1][2] Preclinical studies have shown that Tasipimidine reduces the acoustic startle reflex in rats and decreases spontaneous locomotor activity in mice, both of which are indicative of anxiolytic and sedative properties.[1][3]
For comparative purposes, the following tables summarize representative data for the well-established anxiolytic drugs, diazepam (a benzodiazepine) and buspirone (a serotonin 5-HT1A receptor agonist), in the elevated plus maze.
Table 1: Effect of Anxiolytic Drugs on Time Spent in Open Arms of the Elevated Plus Maze
| Treatment Group | Dose (mg/kg) | Animal Model | Mean Time in Open Arms (seconds) ± SEM |
| Vehicle (Saline) | - | Rat | 35 ± 5 |
| Diazepam | 1.0 | Rat | 75 ± 10 |
| Buspirone | 1.0 | Mouse | 60 ± 8 |
Note: The data presented are representative values compiled from multiple sources for illustrative purposes and may not reflect the results of a single study. SEM: Standard Error of the Mean.
Table 2: Effect of Anxiolytic Drugs on Number of Entries into Open Arms of the Elevated Plus Maze
| Treatment Group | Dose (mg/kg) | Animal Model | Mean Number of Open Arm Entries ± SEM |
| Vehicle (Saline) | - | Rat | 8 ± 2 |
| Diazepam | 1.0 | Rat | 15 ± 3 |
| Buspirone | 1.0 | Mouse | 12 ± 2 |
Note: The data presented are representative values compiled from multiple sources for illustrative purposes and may not reflect the results of a single study. SEM: Standard Error of the Mean.
Experimental Protocols
A standardized protocol is crucial for the reliability and reproducibility of elevated plus maze experiments.
Elevated Plus Maze Experimental Protocol
1. Apparatus:
-
A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) extending from a central platform (e.g., 10 x 10 cm).
-
The maze should be elevated to a height of 50-70 cm above the floor.
-
The apparatus should be made of a non-porous material that can be easily cleaned.
2. Animals:
-
Male rats (e.g., Sprague-Dawley, 250-300g) or mice (e.g., C57BL/6, 25-30g) are commonly used.
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Acclimatize animals to the testing room for at least 60 minutes before the experiment.
3. Drug Administration:
-
Administer this compound, comparator drugs (e.g., diazepam, buspirone), or vehicle (e.g., saline) at the desired dose and route (e.g., intraperitoneal, oral).
-
The pre-treatment time will vary depending on the pharmacokinetic profile of the compound (typically 30-60 minutes before testing).
4. Testing Procedure:
-
Place the animal on the central platform of the maze, facing one of the closed arms.
-
Allow the animal to freely explore the maze for a 5-minute period.
-
Record the session using a video camera positioned above the maze.
-
After each trial, thoroughly clean the maze with an appropriate disinfectant (e.g., 70% ethanol) to eliminate olfactory cues.
5. Data Analysis:
-
Score the video recordings for the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total number of arm entries.
-
-
An increase in the time spent in the open arms and/or the number of open arm entries is indicative of anxiolytic activity.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to compare the different treatment groups.
Visualizations
Signaling Pathway of Tasipimidine
Tasipimidine is a selective agonist for the α2A-adrenergic receptor, a G-protein coupled receptor. Its anxiolytic effects are believed to be mediated by the inhibition of norepinephrine release in brain regions associated with fear and anxiety.
Caption: Signaling pathway of this compound.
Experimental Workflow for the Elevated Plus Maze
The following diagram illustrates the key steps involved in conducting an elevated plus maze experiment to validate the anxiolytic activity of a test compound.
Caption: Experimental workflow of the elevated plus maze test.
References
Cross-Study Validation of Tasipimidine Sulfate's Efficacy in Attenuating Fear Responses
A Comparative Analysis with Alternative Alpha-2 Adrenergic Agonists
This guide provides a comprehensive comparison of Tasipimidine Sulfate's effects on fear response with other alpha-2 adrenergic agonists, primarily clonidine and dexmedetomidine. The analysis is based on a cross-study validation of publicly available preclinical and clinical data. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of fear and anxiety.
Tasipimidine is a potent and selective alpha-2A adrenoceptor agonist.[1][2] Its mechanism of action in mitigating fear and anxiety is attributed to its ability to inhibit the release of noradrenaline from noradrenergic neurons, thereby blocking the startle reflex and counteracting arousal.[1] This sympatholytic action is a hallmark of alpha-2 adrenergic agonists, a class of drugs with established anxiolytic properties.[3][4]
Comparative Efficacy in Preclinical Fear Models
Preclinical studies in rodents are crucial for elucidating the anxiolytic potential of novel compounds. The fear-potentiated startle (FPS) and conditioned freezing paradigms are widely used models to assess fear and anxiety.
Table 1: Cross-Study Comparison of Alpha-2 Adrenergic Agonists in Rodent Fear Models
| Compound | Animal Model | Fear Paradigm | Key Findings | Reference |
| Tasipimidine | Rat | Acoustic Startle Reflex | Reduced amplitude of the acoustic startle reflex. | [5] |
| Clonidine | Rat | Contextual Fear Conditioning | Infusion into the central amygdala prior to conditioning reduced freezing 24 hours later. | |
| Clonidine | Rat | Prepulse Inhibition (PPI) of Acoustic Startle | Disrupted PPI, an effect reversed by an alpha-2 antagonist. | [7] |
| Dexmedetomidine | Rat | Fear Extinction | Accelerated fear memory extinction in female rats. | [6] |
| Dexmedetomidine | Mouse | Contextual Fear Conditioning | Did not significantly affect freezing behavior in α2A adrenoceptor knockout mice. | [8] |
Clinical and Veterinary Efficacy in Fear and Anxiety
Tasipimidine is approved for the short-term alleviation of situational anxiety and fear in dogs triggered by noise or owner departure.[2] Clinical studies in dogs with separation anxiety have demonstrated its efficacy in reducing destructive behavior and vocalization.[9]
Other alpha-2 adrenergic agonists have also been successfully used in veterinary and human medicine for anxiety-related conditions. Clonidine is used off-label to treat fear-based behavior problems in dogs and has shown anxiolytic effects in human studies comparable to benzodiazepines for premedication.[10][11] Dexmedetomidine, administered as an oromucosal gel, has been shown to reduce fear and anxiety in dogs during veterinary visits.[12][13]
Table 2: Comparison of Alpha-2 Adrenergic Agonists in Clinical and Veterinary Applications for Fear and Anxiety
| Compound | Species | Condition | Key Findings | Reference |
| Tasipimidine | Dog | Separation Anxiety | Statistically significant reduction in destructive/rearranging behavior and vocalization at 30 µg/kg. | [14] |
| Tasipimidine | Dog | Situational Anxiety (Noise/Departure) | Approved for short-term alleviation of fear and anxiety. | [2] |
| Clonidine | Dog | Fear-Based Behavior Problems | Reported by owners to be more effective than previously given medications in 70% of cases in one study. | [15] |
| Clonidine | Human | Premedication Anxiety | Showed a significant reduction in state-anxiety, comparable to midazolam. | [10] |
| Dexmedetomidine | Dog | Veterinary Visit Anxiety | Significantly more dogs showed relaxed body posture and behavior when entering the examination room. | [12] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
Fear-Potentiated Startle (FPS) in Rats (General Protocol)
This protocol is a generalized representation based on standard methodologies.[16][17][18]
-
Apparatus: Startle chambers equipped with a load cell platform to detect whole-body startle response, a noise generator for acoustic stimuli, and a shock generator.
-
Habituation: On day 1, rats are habituated to the startle chambers for a set period (e.g., 5-10 minutes) with background white noise.
-
Conditioning: On day 2, rats are placed back in the chambers. A neutral stimulus (conditioned stimulus, CS), such as a light or a tone, is presented for a specific duration (e.g., 3-5 seconds) and co-terminates with a mild footshock (unconditioned stimulus, US; e.g., 0.5 mA for 500 ms). This pairing is repeated multiple times with a variable inter-trial interval.
-
Testing: On day 3, after drug or vehicle administration, rats are placed in the startle chambers. The acoustic startle stimulus (a loud burst of white noise) is presented alone (noise-alone trials) or shortly after the presentation of the CS (CS-noise trials).
-
Data Analysis: The startle amplitude is measured. Fear potentiation is calculated as the percentage increase in startle amplitude on CS-noise trials compared to noise-alone trials.
Contextual Fear Conditioning in Rodents (General Protocol)
This protocol is a generalized representation based on standard methodologies.[19][20][21]
-
Apparatus: A conditioning chamber with a grid floor connected to a shock generator. A video camera records the animal's behavior.
-
Conditioning (Day 1): The rodent is placed in the conditioning chamber and allowed to explore for a baseline period (e.g., 2-3 minutes). Subsequently, one or more footshocks (e.g., 0.5-1.0 mA for 1-2 seconds) are delivered. The animal is removed from the chamber a short time after the last shock.
-
Contextual Fear Testing (Day 2): The rodent is returned to the same conditioning chamber (the context) for a set period (e.g., 5-8 minutes) without the presentation of any shocks.
-
Data Analysis: The primary behavioral measure is "freezing," defined as the complete absence of movement except for respiration. The duration of freezing is scored and expressed as a percentage of the total observation time.
Visualizations
Signaling Pathway of Alpha-2 Adrenergic Agonists
Caption: Signaling cascade of Tasipimidine and other alpha-2 agonists.
Experimental Workflow for Fear-Potentiated Startle
Caption: Workflow for a typical fear-potentiated startle experiment.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. Tasipimidine - Wikipedia [en.wikipedia.org]
- 3. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 5. Tasipimidine-the pharmacological profile of a novel orally active selective α2A-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sex differential effect of dexmedetomidine on fear memory extinction and anxiety behavior in adolescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of the role of alpha-2 adrenergic receptors on prepulse inhibition of acoustic startle reflex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [Clonidine vs. Midazolam for premedication - comparison of the anxiolytic effect by using the STAI-test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dvm360.com [dvm360.com]
- 12. Dexmedetomidine oromucosal gel reduces fear and anxiety in dogs during veterinary visits: A randomised, double-blind, placebo-controlled clinical pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. islandscholar.ca [islandscholar.ca]
- 15. researchgate.net [researchgate.net]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Fear-potentiated startle in rats [pubmed.ncbi.nlm.nih.gov]
- 18. Fear-Potentiated Startle in Rats Is Mediated by Neurons in the Deep Layers of the Superior Colliculus/Deep Mesencephalic Nucleus of the Rostral Midbrain through the Glutamate Non-NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SOP of fear conditioning test [ja.brc.riken.jp]
- 20. Fear Extinction in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cued and Contextual Fear Conditioning for Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Specificity of Tasipimidine Sulfate Against α1-Adrenoceptors: A Comparative Guide
For Immediate Release
This guide provides a detailed comparative analysis of Tasipimidine Sulfate's specificity for α1-adrenoceptors, benchmarked against its primary target, the α2A-adrenoceptor, and established α1-adrenoceptor antagonists. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of Tasipimidine's pharmacological profile.
Executive Summary
Tasipimidine is a potent and selective α2A-adrenoceptor agonist.[1][2] Experimental data consistently demonstrates that Tasipimidine possesses a significantly lower affinity for α1-adrenoceptors compared to its high affinity for the α2A-adrenoceptor subtype. In functional assays, it exhibits weak partial agonism at α1A-adrenoceptors under specific experimental conditions and no functional activity at α1B-adrenoceptors.[1][2] This profile contrasts sharply with well-known α1-adrenoceptor antagonists such as Prazosin, Tamsulosin, and Silodosin, which exhibit high affinity for α1-adrenoceptor subtypes.
Comparative Analysis of Receptor Binding Affinity
The binding affinity of a compound for its receptor is a critical measure of its potency and potential for off-target effects. The following table summarizes the binding affinities (pKi) of this compound and comparator α1-adrenoceptor antagonists at human α1 and α2-adrenoceptor subtypes.
| Compound | α1A (pKi) | α1B (pKi) | α1D (pKi) | α2A (pEC50) | Reference |
| This compound | Low Affinity | Low Affinity | Low Affinity | 7.57 | [1][2] |
| Prazosin | ~9.4 | ~9.7 | ~9.5 | - | [3][4] |
| Tamsulosin | 10.38 | 9.33 | 9.85 | - | [5] |
| Silodosin | High (162-fold > α1B) | Lower | High (55-fold < α1A) | - | [6] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. pEC50 is the negative logarithm of the half-maximal effective concentration for agonists.
Comparative Analysis of Functional Activity
Functional assays determine the cellular response to ligand binding, classifying compounds as agonists, antagonists, or partial agonists.
This compound Functional Profile
| Receptor Subtype | Assay Type | Observed Activity | pEC50 / Efficacy | Reference |
| Human α2A-adrenoceptor | Functional Assay | Full Agonist | 7.57 | [1][2] |
| Human α2B-adrenoceptor | Functional Assay | Weaker Agonist | 6.00 | [1][2] |
| Human α2C-adrenoceptor | Functional Assay | Weaker Agonist | 6.29 | [1][2] |
| Human α1A-adrenoceptor (LNCaP cells) | Functional Assay | No functional effects | - | [1][2] |
| Human α1A-adrenoceptor (Chem-1 cells with Gα15) | Functional Assay | Weak Agonist | - | [1][2] |
| Human α1A-adrenoceptor (recombinant CHO cells) | Inositol Monophosphate Accumulation | Weak Partial Agonist | - | [1] |
| Human α1A-adrenoceptor (recombinant CHO cells) | Intracellular [Ca2+] Assay | Full Agonist | - | [1] |
| Human α1B-adrenoceptor | Functional Assay | No functional effects | - | [1][2] |
Comparator α1-Adrenoceptor Antagonists Functional Profile
| Compound | α1A | α1B | α1D |
| Prazosin | Antagonist | Antagonist | Antagonist |
| Tamsulosin | Antagonist | Antagonist | Antagonist |
| Silodosin | Antagonist | Antagonist | Antagonist |
Signaling Pathways and Experimental Workflows
Adrenoceptor Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for α1 and α2-adrenoceptors.
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines a typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a test compound.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Materials:
-
Cell membranes expressing the human adrenoceptor subtype of interest.
-
Radioligand (e.g., [3H]-prazosin for α1-adrenoceptors).
-
Unlabeled test compound (this compound or comparators).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
Procedure:
-
Incubation: In a 96-well plate, combine cell membranes, a fixed concentration of radioligand, and varying concentrations of the unlabeled test compound in the assay buffer.[7]
-
Equilibration: Incubate the mixture at a defined temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[7]
-
Filtration: Rapidly terminate the incubation by vacuum filtration through glass fiber filters to separate bound from free radioligand.[7]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[7]
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.[7]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.[8]
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors, such as α1-adrenoceptors.
Materials:
-
Cells stably or transiently expressing the human α1-adrenoceptor subtype.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound (agonist).
-
Fluorescence plate reader with an integrated liquid handling system.
Procedure:
-
Cell Plating: Seed the cells in a 96-well, black-walled, clear-bottom plate and culture overnight.[9][10]
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 1 hour at 37°C).[9][10]
-
Baseline Measurement: Measure the baseline fluorescence of each well using the plate reader.[9][10]
-
Compound Addition: Add varying concentrations of the test compound to the wells using the integrated liquid handler.[9][10]
-
Signal Detection: Immediately after compound addition, continuously measure the fluorescence intensity over time to detect the transient increase in intracellular calcium.[9][10]
-
Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax.
GTPγS Binding Assay
This functional assay measures the activation of G proteins (typically Gi/o) following agonist binding to a GPCR, such as the α2-adrenoceptor.
Materials:
-
Cell membranes expressing the GPCR of interest.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
-
Test compound (agonist).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine cell membranes, a fixed concentration of [35S]GTPγS, GDP, and varying concentrations of the agonist in the assay buffer.[11][12]
-
Reaction Initiation: Initiate the binding reaction and incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[11][12]
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.[11][12]
-
Washing: Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the filter-bound radioactivity using a scintillation counter.[11][12]
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
Conclusion
The compiled data unequivocally demonstrates that this compound is a highly selective α2A-adrenoceptor agonist with minimal interaction with α1-adrenoceptors. Its low binding affinity and weak, context-dependent functional activity at α1-adrenoceptor subtypes distinguish it from classical α1-adrenoceptor antagonists. This high degree of selectivity is a key feature of its pharmacological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Tasipimidine-the pharmacological profile of a novel orally active selective α2A-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological subclassification of alpha 1-adrenoceptors in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tamsulosin potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors: slow dissociation from the α(1A)-adrenoceptor may account for selectivity for α(1A)-adrenoceptor over α(1B)-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of antagonist recognition and regulation of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Safety Operating Guide
Navigating the Safe Disposal of Tasipimidine Sulfate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of Tasipimidine Sulfate, a non-hazardous substance, ensuring compliance with general regulatory guidelines.
Understanding the Regulatory Landscape
The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) and, for controlled substances, the Drug Enforcement Administration (DEA).[1][2][3] The Resource Conservation and Recovery Act (RCRA) grants the EPA the authority to oversee the management of hazardous waste, including some pharmaceuticals.[2] However, based on available safety data, this compound is not classified as a hazardous substance or mixture.[4]
Despite its non-hazardous classification, proper disposal is essential to prevent environmental contamination. General guidelines for non-hazardous pharmaceutical waste recommend disposal in a solid waste landfill or via incineration, in accordance with state and local regulations.[5] It is crucial to prevent the substance from entering drains or water courses.[4]
Step-by-Step Disposal Protocol for this compound
This protocol is designed for the disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety glasses
-
Gloves
-
Lab coat
2. Containment of Spills: In the event of a spill, take the following steps:
-
Absorb any liquid solution using an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[4]
-
Decontaminate any affected surfaces and equipment by scrubbing with alcohol.[4]
3. Preparing for Disposal:
-
Do not flush this compound down the drain.[4]
-
For unused or waste this compound, prepare it for collection by a licensed waste disposal service.
4. Disposal of Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent (e.g., alcohol) to remove all residues.
-
The rinsed containers can then be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's recycling and waste management policies.
5. Disposal of Contaminated Materials:
-
All materials used to clean up spills (e.g., absorbent pads, contaminated gloves) should be collected in a clearly labeled waste container.
-
Dispose of this contaminated material as chemical waste through your institution's hazardous waste management program, even though this compound itself is not classified as hazardous. This is a best practice to ensure containment.
6. Final Disposal:
-
The collected waste containing this compound should be handed over to a certified waste disposal company for final disposal, which will likely involve incineration or secure landfilling as per local regulations.[1][5]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Summary of Key Disposal Parameters
While specific quantitative data for the disposal of this compound is not available in the provided search results, the following table summarizes the key procedural information based on its non-hazardous classification.
| Parameter | Guideline | Source |
| Hazard Classification | Not a hazardous substance or mixture | [4] |
| Primary Disposal Route | Incineration or secure landfill via a licensed waste disposal service | [1][5] |
| Spill Cleanup | Absorb with inert material (e.g., diatomite), decontaminate with alcohol | [4] |
| Aqueous Disposal | Do not allow to enter drains or water courses | [4] |
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. Always consult your institution's specific waste management policies and local regulations for final guidance.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
